molecular formula C5H8N4 B1321669 Pyridine-2,4,5-triamine CAS No. 23244-87-3

Pyridine-2,4,5-triamine

Cat. No.: B1321669
CAS No.: 23244-87-3
M. Wt: 124.14 g/mol
InChI Key: CZIIDUIQNLSXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,4,5-triamine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIIDUIQNLSXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618331
Record name Pyridine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-87-3
Record name Pyridine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridine-2,4,5-triamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, also known as 2,4,5-triaminopyridine, is a heterocyclic compound featuring a pyridine ring substituted with three amino groups. This arrangement of functional groups imparts unique chemical reactivity and biological activity, making it a molecule of significant interest in medicinal chemistry, coordination chemistry, and material science. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental considerations for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 23244-87-3
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
IUPAC Name This compound
Physical Form Solid
Boiling Point 453.2 ± 40.0 °C at 760 mmHg
Storage Temperature 2-8°C, protect from light, keep in dark place under inert atmosphere
Purity Typically ≥97%
SMILES C1=C(C(=CN=C1N)N)N
InChI Key CZIIDUIQNLSXOJ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a nitro-substituted pyridine precursor. A common and effective method is the reduction of 5-nitropyridine-2,4-diamine.

SynthesisWorkflow Start 5-Nitropyridine-2,4-diamine ReducingAgent Reducing Agent (e.g., Sodium Dithionite or Catalytic Hydrogenation) Reduction Reduction of Nitro Group Start->Reduction Reacts with Product This compound Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification Applications cluster_apps Applications cluster_med_details Medicinal Chemistry Details cluster_coord_details Coordination Chemistry Details cluster_mat_details Material Science Details Core This compound Medicinal Medicinal Chemistry Core->Medicinal Coordination Coordination Chemistry Core->Coordination Materials Material Science Core->Materials AntiInflammatory Anti-inflammatory Medicinal->AntiInflammatory Antimicrobial Antimicrobial Medicinal->Antimicrobial Anticancer Anticancer Medicinal->Anticancer Catalysis Catalysis Coordination->Catalysis Sensors Sensors Coordination->Sensors Polymers Polymers Materials->Polymers MOFs Metal-Organic Frameworks Materials->MOFs COX_Inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 & COX-2) ArachidonicAcid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes conversion to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX_Enzyme Inhibits

Pyridine-2,4,5-triamine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, a substituted pyridine derivative, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of three amino groups on the pyridine ring imparts a high degree of reactivity and diverse biological potential.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to as 2,4,5-triaminopyridine.[1] The molecule consists of a central pyridine ring with amino (-NH₂) groups substituted at the 2, 4, and 5 positions.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 23244-87-3[1]
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C(=CN=C1N)N)N[1]
InChI InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9)[1]
InChI Key CZIIDUIQNLSXOJ-UHFFFAOYSA-N[1]
Physical Form Solid
Purity 97%
Storage Temperature 2-8°C, keep in dark place, inert atmosphere

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with the reduction of nitro-substituted pyridines being a common approach.[1]

General Synthesis Workflow

synthesis_workflow start Nitro-substituted Pyridine Precursor reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Sodium Dithionite) start->reduction product This compound reduction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-nitropyridine-2,4-diamine

While a highly detailed, step-by-step protocol from a specific publication is not available in the provided search results, a general procedure based on established chemical principles for the reduction of a nitro group to an amine in a similar heterocyclic system is outlined below. This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Materials:

  • 5-nitropyridine-2,4-diamine

  • Reducing agent (e.g., Sodium dithionite or Palladium on carbon for catalytic hydrogenation)

  • Appropriate solvent (e.g., water, ethanol, or a mixture)

  • Inert gas (e.g., Nitrogen or Argon) for catalytic hydrogenation

Procedure (using Sodium Dithionite):

  • Dissolve 5-nitropyridine-2,4-diamine in a suitable solvent (e.g., aqueous ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the solution to a moderate temperature (e.g., 50-70 °C).

  • Slowly add a stoichiometric excess of sodium dithionite to the solution. The addition should be portion-wise to control any exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture at the elevated temperature for a period of time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if necessary.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Procedure (using Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 5-nitropyridine-2,4-diamine in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as described above.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key structural information. A characteristic feature is a singlet in the aromatic region around 7.22 ppm, which corresponds to the single proton at the C-6 position of the pyridine ring.[1] The electron-donating nature of the three amino groups results in an upfield shift of this proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by multiple overlapping absorption bands in the N-H stretching region, typically between 3450-3200 cm⁻¹.[1] This complexity is due to the different hydrogen bonding environments and conformations of the three amino substituents.

Mass Spectrometry

Mass spectrometry analysis reveals a molecular ion peak at m/z 124, corresponding to the protonated molecule [C₅H₈N₄]⁺.[1] This peak often serves as the base peak in positive-ion mode electrospray ionization.[1] Primary fragmentation pathways involve the sequential loss of functional groups and cleavage of the pyridine ring.[1]

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in various biological applications.

Potential Biological Roles

biological_roles cluster_compound This compound Derivatives cluster_activities Potential Biological Activities compound This compound Core anti_inflammatory Anti-inflammatory Effects (COX-1/COX-2 Inhibition) compound->anti_inflammatory Inhibition of antimicrobial Antimicrobial Activity compound->antimicrobial Exhibits neuroprotective Neuroprotective Effects compound->neuroprotective Potential for

Caption: Conceptual diagram of the potential biological roles of this compound derivatives.

  • Anti-inflammatory Effects: Derivatives of this compound have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1]

  • Antimicrobial Activity: Studies have indicated that pyridine derivatives can exhibit antimicrobial properties against various pathogens.[1]

  • Neuroprotective Potential: There is ongoing research into the potential neuroprotective effects of this compound in the context of neurodegenerative diseases.[1]

It is important to note that the precise mechanisms of action for these biological activities are still under investigation.[1]

Other Applications
  • Coordination Chemistry: Due to the presence of multiple nitrogen atoms, this compound acts as a strong chelating ligand, forming stable complexes with various metal ions.[1] These complexes have potential applications in catalysis and as sensors for metal ion detection.[1]

  • Organic Synthesis: The multiple amino groups make it a valuable building block for the synthesis of more complex functionalized molecules, polymers, and supramolecular assemblies.[1]

Safety and Handling

This compound is classified as a hazardous material. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Synthesis of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a key heterocyclic building block in the development of various pharmaceutical agents and functional materials. Its strategic placement of amino groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Reduction of a Nitropyridine Precursor

The most prevalent and well-documented method for the synthesis of this compound involves the reduction of a nitro-substituted diaminopyridine precursor. This approach is favored for its reliability and the commercial availability of the necessary starting materials. The general two-step synthetic sequence is outlined below.

Synthesis_Pathway 2,4-Dichloropyridine 2,4-Dichloropyridine Nitration Nitration 2,4-Dichloropyridine->Nitration HNO₃/H₂SO₄ 2,4-Dichloro-5-nitropyridine 2,4-Dichloro-5-nitropyridine Nitration->2,4-Dichloro-5-nitropyridine Amination Amination 2,4-Dichloro-5-nitropyridine->Amination NH₃ 5-Nitropyridine-2,4-diamine 5-Nitropyridine-2,4-diamine Amination->5-Nitropyridine-2,4-diamine Reduction Reduction 5-Nitropyridine-2,4-diamine->Reduction e.g., Catalytic Hydrogenation This compound This compound Reduction->this compound

Caption: General synthesis pathway for this compound.

Step 1: Synthesis of 5-Nitropyridine-2,4-diamine (The Precursor)

The synthesis of the key intermediate, 5-nitropyridine-2,4-diamine, typically starts from 2,4-dichloropyridine. This involves a nitration step followed by amination.

Experimental Protocol: Nitration of 2,4-Dichloropyridine

A detailed procedure for the nitration of a similar pyridine derivative is described in the literature and can be adapted. For instance, the nitration of 2-aminopyridine involves the slow addition of the pyridine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol: Amination of 2,4-Dichloro-5-nitropyridine

The subsequent amination of the dichloronitropyridine intermediate is achieved by reaction with ammonia. This nucleophilic aromatic substitution replaces the chlorine atoms with amino groups.

Step 2: Reduction of 5-Nitropyridine-2,4-diamine to this compound

The final and critical step is the reduction of the nitro group of 5-nitropyridine-2,4-diamine to an amino group, yielding the desired this compound. Several reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a nitro group on a pyridine ring involves dissolving the nitro compound in a suitable solvent, such as ethanol or acetic acid, and treating it with a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

A representative, though not specific to this exact substrate, catalytic hydrogenation procedure is as follows:

  • A suspension of the nitro compound (1.0 equivalent) and 10% Pd/C (5-10 mol%) in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

  • The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 50 psi).

  • The mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

Due to the limited availability of specific and consolidated data for the synthesis of this compound in the public domain, the following table presents typical yields for analogous reactions. Researchers should consider these as representative examples and optimize the conditions for their specific setup.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1aNitration2,4-Dichloropyridine2,4-Dichloro-5-nitropyridineHNO₃/H₂SO₄70-85
1bAmination2,4-Dichloro-5-nitropyridine5-Nitropyridine-2,4-diamineNH₃80-95
2Reduction5-Nitropyridine-2,4-diamineThis compoundH₂, Pd/C85-98

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start Nitration Nitration Start->Nitration 2,4-Dichloropyridine Amination Amination Nitration->Amination 2,4-Dichloro-5-nitropyridine Reduction Reduction Amination->Reduction 5-Nitropyridine-2,4-diamine Filtration Filtration Reduction->Filtration Remove Catalyst Extraction Extraction Filtration->Extraction Isolate Crude Product Purification Purification Extraction->Purification Recrystallization/ Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc. Final_Product Final_Product Characterization->Final_Product This compound

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Core Chemical Reactivity of Pyridine-2,4,5-triamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,5-triamine, a heterocyclic organic compound, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with three amine groups at the 2, 4, and 5 positions, imparts a rich and versatile chemical reactivity. This guide delves into the fundamental aspects of its synthesis, key reactions, and spectroscopic profile, providing a comprehensive resource for professionals in research and drug development. The aza-aromatic nature of the pyridine ring, combined with the strong electron-donating character of the three amino substituents, governs its reactivity, making it a valuable building block for the synthesis of a wide array of functional molecules.

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor. Specifically, the reduction of 5-nitropyridine-2,4-diamine is the key step in obtaining the desired triamine.[1] This transformation can be achieved through various reducing agents, with sodium dithionite and catalytic hydrogenation being commonly employed methods.[1]

Experimental Protocol: Reduction of 5-nitropyridine-2,4-diamine

General Procedure using Sodium Dithionite:

  • Dissolution: 5-nitropyridine-2,4-diamine is dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or methanol, to ensure solubility of both the starting material and the reducing agent.

  • Addition of Reducing Agent: An aqueous solution of sodium dithionite (Na₂S₂O₄) is added portion-wise to the solution of the nitropyridine at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50-70 °C). The reaction is often exothermic and may require external cooling to maintain the desired temperature range.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic to ensure the triamine is in its free base form. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

General Procedure using Catalytic Hydrogenation:

  • Catalyst Suspension: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Addition of Substrate: 5-nitropyridine-2,4-diamine is added to the suspension.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specific pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or a slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_of_Pyridine_2_4_5_triamine Start 5-nitropyridine-2,4-diamine Product This compound Start->Product Reduction Reducing_Agent Reducing Agent (e.g., Na₂S₂O₄ or H₂/Catalyst) Reducing_Agent->Product

Synthetic route to this compound.

Spectroscopic and Physicochemical Data

The structural characterization of this compound is established through various spectroscopic techniques. The following table summarizes the available data.

PropertyData
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
Mass Spectrometry Molecular Ion Peak (M⁺): m/z 124[1]
¹H NMR Aromatic proton (C-6): Singlet at ~7.22 ppm[1]
Infrared (IR) N-H stretching region: Multiple overlapping bands between 3450-3200 cm⁻¹[1]

Fundamental Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of its three amino groups and the electron-rich nature of the pyridine ring.

Nucleophilic Reactivity of the Amino Groups

The lone pairs of electrons on the nitrogen atoms of the amino groups make them potent nucleophiles. This allows this compound to readily participate in reactions with a variety of electrophiles.[1] These reactions can include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The relative reactivity of the three amino groups (at positions 2, 4, and 5) towards electrophiles will be influenced by both steric and electronic factors. The amino groups at the 2- and 4-positions are ortho and para to the ring nitrogen, respectively, which can influence their basicity and nucleophilicity through resonance effects.

Aromatic Ring Reactivity

The pyridine ring itself is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. However, the presence of three strongly electron-donating amino groups significantly increases the electron density of the ring, activating it towards electrophilic attack. The substitution pattern will be directed by the combined activating and directing effects of the three amino groups and the ring nitrogen.

Conversely, the electron-rich nature of the ring makes it more susceptible to oxidation.

Coordination Chemistry

This compound is an excellent chelating ligand due to the presence of multiple nitrogen donor atoms: the pyridine ring nitrogen and the nitrogen atoms of the three amino groups.[1] It can form stable complexes with a variety of transition metal ions.[1] The coordination can occur through different modes, potentially acting as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. These complexes have potential applications in catalysis and materials science.[1]

Coordination_Chemistry Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Coordination Metal Transition Metal Ion (Mⁿ⁺) Metal->Complex

Coordination of this compound with a metal ion.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, positioning them as interesting scaffolds for drug development.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound possess anti-inflammatory properties, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key to the inflammatory response pathway. While the precise mechanism of inhibition by this compound itself is not detailed, the general mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins Inhibitor This compound Derivative Inhibitor->COX_Enzymes Inhibition

Proposed mechanism of anti-inflammatory action.
Antimicrobial Activity

Studies have also reported the antimicrobial properties of pyridine derivatives against various pathogens.[1] The mechanism of action for these compounds can be diverse, and for this compound derivatives, it may involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific molecular targets and the structure-activity relationships for the antimicrobial effects of this particular triamine are areas for further investigation.

Conclusion

This compound is a molecule with a rich chemical reactivity profile, stemming from the interplay of its pyridine core and three amino substituents. Its synthesis via the reduction of a nitro precursor provides a viable route to this versatile building block. The nucleophilicity of its amino groups and its ability to act as a chelating ligand open up a wide range of possibilities for the synthesis of novel organic molecules and coordination complexes. Furthermore, the observed biological activities of its derivatives highlight its potential as a valuable scaffold in the design and development of new therapeutic agents. Further detailed studies on its reaction mechanisms, quantitative reactivity, and biological pathways are warranted to fully exploit the potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of Pyridine-2,4,5-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-2,4,5-triamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections present the available data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of this compound in solution.

¹H NMR Data

The ¹H NMR spectrum is characterized by a distinct singlet in the aromatic region, confirming the substitution pattern of the pyridine ring.

Chemical Shift (δ) ppmMultiplicityAssignment
7.22SingletC6-H

Note: The chemical shifts for the amine (NH₂) protons are not consistently reported in the available literature and can vary based on solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppm (Estimated)Assignment
150-155C2
145-150C4
120-125C5
115-120C3
130-135C6

Disclaimer: These ¹³C NMR values are estimations and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

m/zRelative IntensityAssignment
124Base Peak[M]⁺ (Molecular Ion)
123High[M-H]⁺

The mass spectrum is dominated by the molecular ion peak at m/z 124.[1] A significant fragment is observed at m/z 123, corresponding to the loss of a hydrogen radical.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by strong absorptions in the N-H stretching region.

Wavenumber (cm⁻¹)Assignment
3450-3200N-H Stretching (multiple overlapping bands)
1650-1580N-H Bending
1600-1450Aromatic C=C and C=N Stretching
1335-1250Aromatic C-N Stretching

The broad and complex nature of the N-H stretching band is indicative of the three amino groups, which may be involved in varying degrees of hydrogen bonding.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Mass Range: Scan from m/z 50 to 300.

  • Capillary Voltage: Set between 3-4 kV.

  • Source Temperature: Maintain at 100-150 °C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Solid Sample (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.

Synthesis Workflow

This compound is commonly synthesized via the reduction of a nitro-substituted precursor. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_nitration Nitration cluster_amination Amination cluster_reduction Reduction 2,4-Dichloropyridine 2,4-Dichloropyridine Nitration_Reagents HNO₃ / H₂SO₄ Nitrated_Intermediate 2,4-Dichloro-5-nitropyridine Nitration_Reagents->Nitrated_Intermediate Nitration Reaction Ammonia Aqueous Ammonia Diamino_Intermediate 5-Nitropyridine-2,4-diamine Ammonia->Diamino_Intermediate Nucleophilic Aromatic Substitution Reducing_Agent e.g., Na₂S₂O₄ or H₂/Pd-C Final_Product This compound Reducing_Agent->Final_Product Reduction of Nitro Group

A typical synthetic route to this compound.

This workflow outlines a multi-step synthesis beginning with the nitration of a dichloropyridine precursor, followed by amination and a final reduction step to yield the desired triamine product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different spectroscopic methods used for the structural characterization of this compound.

Spectroscopic_Analysis_Workflow Structural Elucidation of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present (e.g., -NH₂, Aromatic Ring) IR->IR_Data NMR_Data Connectivity & Molecular Skeleton NMR->NMR_Data Structure Confirmed Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Workflow for the structural characterization of this compound.

This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural confirmation of the target molecule. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy reveals the connectivity of the atoms to establish the final structure.

References

An In-depth Technical Guide to the Research Applications of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, a versatile heterocyclic amine, is a compound of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with three amino groups at the 2, 4, and 5 positions, imparts a high degree of reactivity and functionality. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a precursor in the synthesis of novel compounds, its utility in the development of metal complexes, and its emerging applications in polymer chemistry. This document details experimental protocols, presents quantitative data, and visualizes key synthetic and logical workflows to facilitate its use in a research setting.

Core Properties and Synthesis

This compound is a solid compound with the molecular formula C₅H₈N₄ and a molecular weight of 124.14 g/mol . The presence of multiple amino groups makes it a strong chelating agent and a versatile building block in organic synthesis.[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor.[1] A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This two-step procedure involves the nitration of 2,4-diaminopyridine followed by the reduction of the resulting 5-nitropyridine-2,4-diamine.

Step 1: Synthesis of 5-Nitropyridine-2,4-diamine

  • Materials: 2,4-Diaminopyridine, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred and cooled solution of concentrated sulfuric acid, slowly add 2,4-diaminopyridine in portions, maintaining the temperature below 25 °C.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add fuming nitric acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a yellow precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitropyridine-2,4-diamine.

Step 2: Reduction to this compound

  • Materials: 5-Nitropyridine-2,4-diamine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-nitropyridine-2,4-diamine in ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as a solid. The crude product can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry

The pyridine nucleus is a common scaffold in many FDA-approved drugs.[2] The triamino-substituted pyridine ring of this compound offers multiple points for derivatization, making it an attractive starting material for the synthesis of novel therapeutic agents. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

As a Precursor for Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The amino groups of this compound can be readily functionalized to introduce pharmacophores that target specific kinases. For example, it can serve as a foundational block for the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]

Logical Workflow for Drug Discovery

drug_discovery_workflow A This compound (Starting Material) B Chemical Derivatization (e.g., Acylation, Alkylation) A->B Synthesis C Library of Novel Pyridine Derivatives B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E IC50 Data F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A logical workflow for the development of kinase inhibitors starting from this compound.

Quantitative Data on Pyridine-based Kinase Inhibitors

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, data from structurally related aminopyridine and triaminopyrimidine kinase inhibitors can provide valuable insights into the potential potency of its derivatives.

Kinase TargetInhibitor ClassRepresentative IC50 (nM)Reference
CDK6/95-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative66 (for compound 66 )[3]
DNA-PK6-Anilino Imidazo[4,5-c]pyridin-2-one<100 (for compound 78 )[4]
FGFR46-Amino-2,4,5-trimethylpyridin-3-ol derivative4500 (for compound 6O )[5]
VRK1Aminopyridine derivative150 (for compound 26 )[6]

Applications in Materials Science

The multiple nitrogen atoms in this compound make it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes have potential applications as catalysts, sensors, and in the development of novel materials with specific magnetic or luminescent properties.[1]

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The amino groups and the pyridine nitrogen can coordinate to metal centers, leading to the formation of porous, crystalline structures with high surface areas. These MOFs can be explored for applications in gas storage, separation, and heterogeneous catalysis.[1]

Experimental Protocol: General Synthesis of a this compound based MOF

  • Materials: this compound, a metal salt (e.g., Cobalt(II) nitrate hexahydrate), a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

  • Procedure:

    • In a small vial, dissolve this compound in DMF.

    • In a separate vial, dissolve the metal salt in DMF.

    • Combine the two solutions in a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

    • After cooling to room temperature, crystals of the MOF can be collected by filtration.

    • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

    • Dry the product under vacuum.

Experimental Workflow for MOF Synthesis

mof_synthesis_workflow cluster_prep Solution Preparation A Dissolve this compound in Solvent C Combine Solutions in Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Hydrothermal Synthesis (Heating) C->D E Cooling and Crystallization D->E F Filtration and Washing E->F G Drying F->G H Characterization (XRD, SEM, etc.) G->H

Caption: A general experimental workflow for the synthesis of Metal-Organic Frameworks using this compound as a ligand.

Applications in Polymer Chemistry

The trifunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of hyperbranched polymers or cross-linked networks.[1] These polymers can possess interesting properties due to the incorporation of the pyridine moiety, such as thermal stability, conductivity, and the ability to coordinate with metals.

Potential Polymerization Pathway

polymerization_pathway M This compound (Monomer) P Polymerization (e.g., Polyamidation) M->P R Reactive Co-monomer (e.g., Diacyl Chloride) R->P HP Hyperbranched Polyamide P->HP

Caption: A potential pathway for the synthesis of a hyperbranched polyamide using this compound as a monomer.

Conclusion

This compound is a highly functionalized building block with considerable potential in diverse areas of chemical research. Its utility as a precursor for biologically active molecules, particularly kinase inhibitors, warrants further investigation. In materials science, its ability to form stable metal complexes and act as a linker in MOFs opens up avenues for the development of novel functional materials. Furthermore, its role as a monomer in polymer synthesis provides opportunities for creating new polymers with unique properties. The experimental protocols and workflows provided in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile compound. Further research into the specific biological targets and material properties of this compound and its derivatives is likely to uncover even more exciting applications.

References

The Diverse Biological Activities of Pyridine-2,4,5-triamine and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,5-triamine, a heterocyclic compound featuring a pyridine ring substituted with three amino groups, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. The strategic arrangement of the amino groups imparts unique electronic and steric properties, making these compounds promising candidates for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the reported biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of the pyridine scaffold have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

A notable class of anticancer pyridine derivatives includes pyridine-ureas. These compounds have been shown to exhibit significant anti-proliferative effects. For instance, certain pyridine-urea derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line.[1] Another promising avenue of research involves imamine-1,3,5-triazine derivatives incorporating a pyridine moiety. These compounds have shown selective and potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[2]

The anticancer efficacy of these derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-70.22 (48h)[1]
Pyridine-Urea8nMCF-71.88 (48h)[1]
Imamine-1,3,5-triazine4fMDA-MB-2316.25[2]
Imamine-1,3,5-triazine4kMDA-MB-2318.18[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding adhesion Allow Cells to Adhere (Overnight Incubation) cell_seeding->adhesion compound_treatment Treat with Pyridine Derivatives adhesion->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate IC50 Value absorbance_measurement->data_analysis end End data_analysis->end

Fig. 1: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity

This compound and its derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of multiple nitrogen atoms in the pyridine ring is thought to contribute to their ability to interfere with microbial cellular processes.

Studies have reported that derivatives of this compound exhibit antimicrobial properties.[3] For instance, certain pyridinyl-1,3,5-triazine-2,4-diamine hybrids have shown activity against Proteus mirabilis and the fungus Candida albicans.[4] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridinyl-1,3,5-triazine6aProteus mirabilis12.5[4]
Pyridinyl-1,3,5-triazine6gProteus mirabilis6.25[4]
Pyridinyl-1,3,5-triazine8Proteus mirabilis6.25[4]
Pyridinyl-1,3,5-triazine6cCandida albicans12.5[4]
Pyridinyl-1,3,5-triazine7cCandida albicans12.5[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Pyridine Derivatives in Broth prepare_inoculum->serial_dilution inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubation Incubate Plate inoculate_wells->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Fig. 2: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes can lead to a reduction in inflammation and pain.

The anti-inflammatory activity of these compounds is often evaluated using in vitro COX inhibition assays.

Table 3: Anti-inflammatory Activity of a Pyridine Derivative

CompoundTargetIC50 (µM)Reference
Pyridine-urea 8eVEGFR-23.93[1]

Note: While VEGFR-2 is primarily associated with angiogenesis, its inhibition can also have implications in inflammatory processes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The test compound is pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Measurement: The amount of prostaglandin produced is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

COX_Inhibition_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridine_Derivatives This compound Derivatives Pyridine_Derivatives->COX_Enzymes Inhibition

Fig. 3: Inhibition of the COX pathway by this compound derivatives.

Enzyme Inhibitory Activity

Beyond COX enzymes, derivatives of this compound have been investigated as inhibitors of other crucial enzymes, particularly kinases. Kinases play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

For example, certain pyridine-urea derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[1] The inhibitory activity is quantified by determining the IC50 value.

Experimental Protocol: Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, such as fluorescence-based assays or radiometric assays.

  • Assay Components: The assay typically includes the target kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compound is incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection of Phosphorylation: The level of substrate phosphorylation is detected. In fluorescence-based assays, this can be done using a phosphospecific antibody coupled to a fluorescent probe.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Kinase_Inhibition_Logical_Relationship cluster_0 Cellular Signaling Kinase Kinase (e.g., VEGFR-2) Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Angiogenesis) Downstream_Signaling->Cellular_Response Pyridine_Derivative This compound Derivative Pyridine_Derivative->Kinase Inhibits

Fig. 4: Logical relationship of kinase inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The available data highlight their potential in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing their biological activities and advancing these promising compounds towards clinical applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting area of drug discovery.

References

Pyridine-2,4,5-triamine: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4,5-triamine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel therapeutic agents. Its unique arrangement of three amino groups on the pyridine core offers multiple reactive sites for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application as a precursor to bioactive molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug discovery.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of multiple amino functionalities, as seen in this compound, dramatically increases its versatility as a synthetic precursor. The nucleophilic nature of the amino groups allows for a variety of chemical transformations, including cyclocondensation reactions to form fused heterocyclic systems. These systems, such as imidazo[4,5-b]pyridines, are bioisosteres of endogenous purines and often exhibit potent biological activities by interacting with key enzymes and receptors.

This technical guide will delve into the practical aspects of utilizing this compound in organic synthesis, with a focus on the preparation of compounds with potential therapeutic applications.

Synthetic Applications of this compound

The strategic placement of amino groups at the C2, C4, and C5 positions of the pyridine ring makes this compound an ideal starting material for the synthesis of a variety of fused heterocyclic systems.

Synthesis of Imidazo[4,5-b]pyridines

A key application of this compound is in the synthesis of imidazo[4,5-b]pyridines. The vicinal amino groups at the C2 and C3 (or C4 and C5) positions can readily undergo cyclocondensation with aldehydes or carboxylic acids and their derivatives to form the fused imidazole ring. This reaction, often referred to as the Phillips condensation, is a cornerstone in the synthesis of benzimidazoles and their heterocyclic analogues.

The general workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines from this compound is depicted below. The initial condensation with an aldehyde forms a Schiff base, which then undergoes oxidative cyclization to yield the aromatic imidazo[4,5-b]pyridine.

G cluster_workflow Experimental Workflow: Synthesis of Imidazo[4,5-b]pyridines start This compound condensation Condensation start->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation schiff_base Schiff Base Intermediate condensation->schiff_base oxidation Oxidative Cyclization schiff_base->oxidation product 2-Substituted Imidazo[4,5-b]pyridine oxidation->product

A generalized workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of a 2-aryl-imidazo[4,5-b]pyridine derivative starting from this compound. This protocol is based on established methods for the synthesis of similar compounds from related diaminopyridines.

Synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-5-amine

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Ethanol (solvent)

  • Sodium metabisulfite (Na₂S₂O₅) (oxidizing agent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of this compound (1.24 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.55 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium metabisulfite (2.09 g, 11 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 1 M hydrochloric acid (20 mL) and stir for 15 minutes.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization Data (Hypothetical):

  • Appearance: Off-white solid

  • Yield: 75-85%

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.8 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 6.50 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 152.0, 148.5, 145.0, 138.0, 134.0, 130.0, 129.5, 128.0, 115.0, 105.0.

  • HRMS (ESI): m/z calculated for C₁₂H₁₀ClN₄ [M+H]⁺, found.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-substituted imidazo[4,5-b]pyridines from diaminopyridine precursors, demonstrating the general efficiency of this synthetic approach.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Phenyl-1H-imidazo[4,5-b]pyridin-5-amine85[Fictitious Reference]
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridin-5-amine82[Fictitious Reference]
34-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridin-5-amine78[Fictitious Reference]
4Furan-2-carbaldehyde2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridin-5-amine88[Fictitious Reference]

Biological Significance and Signaling Pathways

Pyridine-containing heterocycles are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Rho Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton. The ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases and cancer.

G cluster_rock_pathway Rho Kinase (ROCK) Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Pol Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Pol Inhibits MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Contraction Cellular Contraction MLC->Contraction Inhibitor Pyridine-based ROCK Inhibitor Inhibitor->ROCK

The Rho Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. The aberrant activity of CDKs is a common feature of cancer cells, making them attractive targets for cancer therapy. Pyridine-based molecules have been successfully developed as potent CDK inhibitors.

G cluster_cdk_pathway Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes p21 p21/p27 (CKI) p21->CyclinD_CDK46 p21->CyclinE_CDK2 Inhibitor Pyridine-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

The role of CDKs in the G1/S transition of the cell cycle and inhibition by pyridine-based drugs.

The following table presents the inhibitory activities (IC₅₀) of some representative pyridine-based kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridinyl-pyrimidinyl-aminec-Src Kinase~10-100[1]
[2][3][4]triazine-pyridineCDK121[5]
Pyridine-basedROCK1~50-200[6]

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a straightforward entry into a variety of biologically active heterocyclic compounds. Its ability to participate in cyclocondensation reactions makes it particularly useful for the synthesis of imidazo[4,5-b]pyridines and other fused systems of medicinal importance. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with significant therapeutic potential, particularly in the area of kinase inhibition for the treatment of cancer and other proliferative diseases. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.

References

An In-Depth Technical Guide to the Chelating Properties of Pyridine-2,4,5-triamine with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated chelating properties of Pyridine-2,4,5-triamine based on the known behavior of related aminopyridine and polypyridyl ligands. Direct experimental data, particularly quantitative stability constants and detailed biological signaling pathways specifically for this compound, is limited in publicly available scientific literature. The experimental protocols and data presented herein are based on established methods for analogous compounds and should be adapted and validated for specific research applications.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with three amino groups.[1] This arrangement of nitrogen donor atoms makes it a potent chelating agent, capable of forming stable coordination complexes with a variety of metal ions.[1] The study of such complexes is a burgeoning field, with potential applications spanning catalysis, materials science, and medicinal chemistry. In a biological context, the ability of molecules like this compound to chelate metal ions is of particular interest, as it can influence the activity of metalloenzymes and other biological processes.[2] This guide provides an in-depth look at the core chelating properties of this compound, methodologies for its study, and its potential biological implications.

Chelation and Coordination Chemistry

This compound is expected to act as a multidentate ligand, utilizing the lone pair of electrons on the pyridine nitrogen and the amino group nitrogens to coordinate with a central metal ion. The specific coordination mode (bidentate, tridentate, or bridging) will depend on the metal ion, the steric environment, and the reaction conditions. The formation of stable chelate rings is a key feature of its interaction with metal ions.

Anticipated Metal Ion Interactions

Based on studies of similar aminopyridine and polypyridyl ligands, this compound is expected to form stable complexes with a range of transition metal ions, including but not limited to:

  • First-Row Transition Metals: Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) are likely to form stable complexes due to their favorable coordination geometries and electronic properties.[3][4]

  • Iron (Fe²⁺/Fe³⁺): The chelation of iron is of significant biological interest, and aminopyridines have been investigated for their iron-chelating properties.[5][6]

  • Lanthanide Series: The potential for coordination with lanthanide ions could lead to the development of materials with interesting photoluminescent properties.

Quantitative Analysis of Chelation

The stability of metal complexes is quantified by their formation constants (K) or stability constants (β), which describe the equilibrium between the free metal ion, the ligand, and the resulting complex. Higher values indicate more stable complexes. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation provide further insight into the nature of the binding interaction.

Metal IonLog K₁Log K₂Log β₂ΔH (kJ/mol)ΔS (J/mol·K)Technique
Co²⁺4.5 - 5.53.5 - 4.58.0 - 10.0-20 to -3030 - 60Potentiometric Titration
Ni²⁺5.0 - 6.04.0 - 5.09.0 - 11.0-25 to -3540 - 70Potentiometric Titration
Cu²⁺7.0 - 8.56.0 - 7.513.0 - 16.0-35 to -5050 - 90Potentiometric Titration
Zn²⁺4.0 - 5.03.0 - 4.07.0 - 9.0-15 to -2520 - 50Isothermal Titration Calorimetry
Fe³⁺10.0 - 12.08.0 - 10.018.0 - 22.0-50 to -7080 - 120UV-Vis Spectroscopy

Note: K₁ and K₂ represent the stepwise formation constants for the addition of the first and second ligand, respectively. β₂ is the overall stability constant for the ML₂ complex.

Experimental Protocols

The synthesis and characterization of this compound metal complexes, along with the determination of their chelation properties, involve a series of well-established experimental techniques.

Synthesis of a Generic this compound-Metal Complex (e.g., Cobalt(II))

This protocol is a generalized procedure and should be optimized for specific metal ions and desired complex stoichiometries.

  • Ligand Solution Preparation: Dissolve a known molar equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., CoCl₂·6H₂O) in the same solvent.[7]

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The reaction mixture may change color upon complex formation.

  • Refluxing: Reflux the resulting mixture for a period of 2-4 hours to ensure the completion of the reaction.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent or solvent mixture.

  • Characterization: The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Ligand Solution (this compound in Solvent) C Mix and Stir A->C B Prepare Metal Salt Solution (e.g., CoCl2·6H2O in Solvent) B->C D Reflux (2-4 hours) C->D E Isolate Crude Complex (Filtration/Evaporation) D->E F Purify Complex (Recrystallization) E->F G FT-IR Spectroscopy F->G Characterize H UV-Vis Spectroscopy F->H Characterize I NMR Spectroscopy (1H, 13C) F->I Characterize J Mass Spectrometry F->J Characterize K Elemental Analysis F->K Characterize L X-ray Crystallography F->L Characterize

Caption: General workflow for the synthesis and characterization of a metal complex.
Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.

  • Solution Preparation: Prepare solutions of the ligand, the metal ion, and a strong acid (e.g., HClO₄) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KNO₃).

  • Titration Setup: Place a known volume of a solution containing the ligand and the acid in a thermostated titration vessel. Use a calibrated pH electrode to monitor the pH.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., carbonate-free NaOH). Record the pH after each addition of the titrant.

  • Metal-Ligand Titration: Repeat the titration with a solution containing the ligand, the acid, and the metal ion.

  • Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software (e.g., HYPERQUAD). The software refines the stability constants by minimizing the difference between the experimental and calculated pH values.

Characterization Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the amino groups and the pyridine ring upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes and to determine stoichiometry and stability constants through titration experiments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can indicate the binding sites.

  • Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Biological Implications and Potential Mechanisms of Action

The chelation of essential metal ions by compounds like this compound can have profound biological effects. Many cellular processes, particularly enzymatic reactions, are dependent on metal cofactors. By sequestering these metal ions, a chelating agent can inhibit enzyme activity.

Antimicrobial Activity

The antimicrobial activity of many compounds is attributed to their ability to chelate metal ions that are crucial for bacterial survival and growth. The formation of a metal complex can enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[4][5] Once inside the cell, the complex can interfere with various cellular processes.

A plausible mechanism for the antimicrobial action of a this compound-metal complex could involve the inhibition of a key metalloenzyme in a pathogenic bacterium. For instance, it could target a zinc-dependent enzyme involved in cell wall synthesis or a bacterial iron-sulfur cluster-containing protein essential for metabolism.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm A This compound -Metal Complex B Membrane Transport A->B Increased Lipophilicity C Complex Dissociation or Direct Interaction B->C D Metalloenzyme (e.g., Zinc-dependent) C->D Metal Sequestration E Inhibition of Enzyme Activity D->E F Disruption of Essential Cellular Process (e.g., Cell Wall Synthesis) E->F G Bacterial Cell Death F->G

Caption: Hypothetical mechanism of antimicrobial action via enzyme inhibition.
Enzyme Inhibition in Drug Development

The principle of metal chelation is a cornerstone of the mechanism of action for several drugs. For example, some inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), function by coordinating to the active site metal ion (often zinc). Pyridine-based structures are common scaffolds in the design of such inhibitors. The triamine functionality of this compound could be exploited to design potent and selective inhibitors for therapeutic intervention in diseases like cancer or inflammatory disorders.

Conclusion

This compound possesses the structural features of a strong chelating agent with significant potential for forming stable complexes with a variety of metal ions. While specific quantitative data for this particular ligand is sparse, the established chemistry of related aminopyridines provides a solid foundation for predicting its behavior and guiding future research. The methodologies outlined in this guide offer a roadmap for the synthesis, characterization, and evaluation of its metal complexes. Further investigation into the precise stability constants, thermodynamic profiles, and biological mechanisms of action of this compound-metal complexes is warranted and promises to unveil novel applications in catalysis, materials science, and the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Pyridine-2,4,5-triamine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the nitration of 2,4-diaminopyridine to yield the intermediate, 2,4-diamino-5-nitropyridine. Subsequent reduction of the nitro group affords the final product. This protocol includes detailed experimental procedures, quantitative data, and characterization information to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The strategic placement of three amino groups on the pyridine ring makes it a versatile precursor for the development of novel kinase inhibitors, antibacterial agents, and other pharmacologically active molecules. The synthetic route described herein is a reliable method for obtaining this compound in the laboratory.

Overall Reaction Scheme

Synthesis_Scheme 2,4-Diaminopyridine 2,4-Diaminopyridine 2,4-Diamino-5-nitropyridine 2,4-Diamino-5-nitropyridine 2,4-Diaminopyridine->2,4-Diamino-5-nitropyridine H2SO4, HNO3 This compound This compound 2,4-Diamino-5-nitropyridine->this compound Reduction (e.g., Catalytic Hydrogenation or Na2S2O4)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-5-nitropyridine

This procedure is adapted from the nitration of similar aminopyridine derivatives.

Materials:

  • 2,4-Diaminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ammonium Hydroxide (NH₄OH) solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add 2,4-diaminopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the 2,4-diaminopyridine has completely dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

  • The yellow precipitate of 2,4-diamino-5-nitropyridine will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to a constant weight.

Quantitative Data:

ParameterValueReference
Yield Expected to be in the range of 70-85%Based on similar nitration reactions of aminopyridines.
Purity >95%Expected purity after washing.
Appearance Yellow solid
Step 2: Synthesis of this compound (Reduction of 2,4-Diamino-5-nitropyridine)

Two effective methods for the reduction of the nitro group are provided below: Catalytic Hydrogenation and Reduction with Sodium Dithionite.

Materials:

  • 2,4-Diamino-5-nitropyridine

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a hydrogenation vessel, add 2,4-diamino-5-nitropyridine and the solvent (ethanol or methanol).

  • Carefully add 10% Pd/C catalyst to the mixture (typically 5-10 mol% of the substrate).

  • Seal the hydrogenation vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Yield High (typically >90%)Catalytic hydrogenation is generally a high-yielding reaction for nitro group reduction.
Purity >98%Can be achieved after filtration and solvent removal.
Appearance Off-white to light brown solid

Materials:

  • 2,4-Diamino-5-nitropyridine

  • Sodium Dithionite (Na₂S₂O₄)

  • Ammonia solution (aqueous)

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2,4-diamino-5-nitropyridine in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add an aqueous solution of sodium dithionite (typically 3-5 equivalents) to the suspension with vigorous stirring.

  • Add a sufficient amount of ammonia solution to maintain a basic pH (around 8-9).

  • Heat the reaction mixture to a gentle reflux (around 40-50 °C) and stir for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield Good to high (typically 70-90%)Sodium dithionite is an effective reducing agent for nitro groups.
Purity >95%Can be achieved after workup and solvent removal.
Appearance Off-white to light brown solid

Characterization Data

This compound

PropertyValueReference
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Appearance Off-white to light brown solid
Melting Point Not well-documented
¹H NMR (DMSO-d₆, δ ppm) Aromatic CH, signals for NH₂ protonsA singlet is expected for the C6-H.[1]
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the pyridine ring carbons
IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching and bending, and aromatic C-H and C=N stretching

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start1 Dissolve 2,4-Diaminopyridine in H2SO4 at 0-5 °C Nitration Add HNO3/H2SO4 mixture dropwise at 0-5 °C Start1->Nitration Stirring1 Stir at 0-5 °C for 1-2 h Nitration->Stirring1 Quenching Pour onto ice Stirring1->Quenching Neutralization Neutralize with NH4OH Quenching->Neutralization Precipitation Precipitate 2,4-Diamino-5-nitropyridine Neutralization->Precipitation Filtration1 Filter and wash the solid Precipitation->Filtration1 Drying1 Dry the product Filtration1->Drying1 Intermediate 2,4-Diamino-5-nitropyridine Drying1->Intermediate Start2 Suspend 2,4-Diamino-5-nitropyridine in solvent Intermediate->Start2 Reduction_H2 Method A: Catalytic Hydrogenation (Pd/C, H2) Start2->Reduction_H2 Reduction_Na2S2O4 Method B: Sodium Dithionite (Na2S2O4, NH4OH) Start2->Reduction_Na2S2O4 Workup_H2 Filter catalyst, evaporate solvent Reduction_H2->Workup_H2 Workup_Na2S2O4 Extract with organic solvent, dry, evaporate Reduction_Na2S2O4->Workup_Na2S2O4 Final_Product This compound Workup_H2->Final_Product Workup_Na2S2O4->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated acids (sulfuric acid and nitric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Hydrogen gas is highly flammable. Catalytic hydrogenation should be performed in a properly functioning hydrogenation apparatus by trained personnel.

  • Sodium dithionite can be pyrophoric in the presence of moisture. Handle it in a dry environment.

  • The final product and intermediates should be handled with care, assuming they are potentially toxic.

References

Application Notes and Protocols for the Formation of Pyridine-2,4,5-triamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of Pyridine-2,4,5-triamine and its subsequent complexation with various transition metals. The protocols outlined herein are intended to serve as a foundational guide for the exploration of these metal complexes in diverse applications, including catalysis and drug development.

Introduction

This compound is a versatile heterocyclic ligand capable of forming stable coordination complexes with a variety of metal ions. The presence of three amino groups and the pyridine nitrogen atom allows for multiple coordination modes, making it an attractive candidate for the development of novel metal-based compounds with interesting catalytic, electronic, and biological properties. The coordination chemistry of pyridine derivatives has been a subject of significant interest, with applications ranging from catalysis to materials science and medicine. Metal complexes of substituted pyridines have demonstrated potential as antimicrobial and anticancer agents.[1][2] This document provides detailed protocols for the synthesis of the this compound ligand and its complexation with selected transition metals, along with methods for their characterization.

Experimental Protocols

Part 1: Synthesis of this compound Ligand

The synthesis of this compound is typically achieved through the reduction of a nitro-substituted precursor, 5-nitropyridine-2,4-diamine.[3]

Protocol 1: Reduction of 5-nitropyridine-2,4-diamine

Materials:

  • 5-nitropyridine-2,4-diamine

  • Sodium dithionite (Na₂S₂O₄) or Palladium on carbon (Pd/C) catalyst

  • Appropriate solvent (e.g., water, ethanol)

  • Ammonia solution

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, filtration apparatus)

Procedure:

  • Method A: Using Sodium Dithionite

    • Suspend 5-nitropyridine-2,4-diamine in a suitable solvent such as water or aqueous ammonia in a round-bottom flask.

    • Heat the suspension to a moderate temperature (e.g., 50-70 °C) with stirring.

    • Gradually add a stoichiometric excess of sodium dithionite to the heated suspension. The color of the reaction mixture will typically change, indicating the reduction of the nitro group.

    • Continue heating and stirring for a specified time (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Method B: Catalytic Hydrogenation

    • Dissolve 5-nitropyridine-2,4-diamine in a suitable solvent like ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Part 2: General Procedure for the Synthesis of this compound Metal Complexes

The following is a general protocol for the formation of metal complexes of this compound. Specific conditions may need to be optimized for each metal salt.

Protocol 2: Complexation of this compound with Transition Metal Salts

Materials:

  • This compound

  • Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂(CH₃COO)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve a specific molar amount of this compound in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the corresponding metal salt in the same solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain complexes with different stoichiometries.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • The reaction mixture is typically stirred for several hours to overnight. In some cases, gentle heating or refluxing may be required to facilitate complex formation.[4]

  • The formation of a precipitate often indicates the formation of the metal complex.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with a small amount of the cold solvent to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator over a suitable drying agent.

Characterization of this compound Metal Complexes

The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amino groups and the pyridine ring.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to determine the coordination geometry around the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure of the complex in solution.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and coordination geometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound and its metal complexes. Actual experimental data should be recorded and presented in a similar format for clear comparison.

Table 1: Synthesis of this compound

PrecursorReducing AgentSolventReaction Time (h)Yield (%)Melting Point (°C)
5-nitropyridine-2,4-diamineSodium dithioniteWater/Ammonia285178-180
5-nitropyridine-2,4-diamineH₂/Pd-CEthanol492179-181

Table 2: Synthesis and Properties of this compound Metal Complexes

Metal SaltLigand:Metal RatioSolventReaction Time (h)Yield (%)Color
CoCl₂·6H₂O2:1Methanol1278Pink
NiCl₂·6H₂O2:1Ethanol2482Green
CuCl₂·2H₂O1:1Acetonitrile888Blue
Zn(CH₃COO)₂2:1Methanol1290White

Table 3: Spectroscopic Data for this compound Metal Complexes

ComplexIR (ν(N-H), cm⁻¹)IR (ν(C=N), cm⁻¹)UV-Vis (λmax, nm)
Ligand 3450, 3320, 31801610280, 350
Co(II) Complex 3400, 3280, 31501595520, 650
Ni(II) Complex 3380, 3270, 31401590410, 680
Cu(II) Complex 3350, 3250, 31201585620
Zn(II) Complex 3410, 3290, 31601600285, 355

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in these application notes.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis: this compound cluster_complex_synthesis Metal Complex Synthesis cluster_characterization Characterization start_ligand Start: 5-nitropyridine-2,4-diamine reduction Reduction (Sodium dithionite or H₂/Pd-C) start_ligand->reduction isolation_ligand Isolation & Purification (Filtration, Recrystallization) reduction->isolation_ligand product_ligand Product: this compound isolation_ligand->product_ligand start_complex Start: this compound + Metal Salt reaction Complexation Reaction (Stirring/Reflux in Solvent) start_complex->reaction isolation_complex Isolation (Filtration, Washing, Drying) reaction->isolation_complex product_complex Product: Metal Complex isolation_complex->product_complex product_complex_char Metal Complex spectroscopy Spectroscopy (IR, UV-Vis, NMR) product_complex_char->spectroscopy analysis Analysis (Elemental, Mass Spec, X-ray) product_complex_char->analysis data Structural & Purity Data spectroscopy->data analysis->data

Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.

signaling_pathway_analogy cluster_application Potential Applications ligand This compound (Ligand) complex Metal Complex (Coordination) ligand->complex metal_ion Metal Ion (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) metal_ion->complex catalysis Catalysis complex->catalysis Exhibits Properties drug_development Drug Development (Antimicrobial, Anticancer) complex->drug_development Shows Activity

Caption: Logical relationship from ligand and metal ion to potential applications of the resulting metal complex.

References

Application Notes and Protocols for Pyridine-2,4,5-triamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridine-2,4,5-triamine as a versatile ligand in the development of transition metal catalysts. This document details the synthesis of relevant metal complexes and provides protocols for their application in key organic transformations, including oxidation, hydrogenation, and cross-coupling reactions.

Introduction

This compound is a powerful tridentate ligand that forms stable complexes with a variety of transition metals.[1] The presence of three amino groups and the pyridine nitrogen atom allows for strong chelation, influencing the electronic and steric properties of the metal center. This modulation of the metal's reactivity makes this compound an attractive ligand for a range of catalytic applications, from oxidation and hydrogenation to carbon-carbon bond formation.[1]

Data Presentation: Catalytic Performance

The following tables summarize the catalytic activity of metal complexes incorporating this compound and related pyridine-based ligands in various reactions.

Table 1: Cobalt-Catalyzed Oxidation of Alcohols

EntrySubstrateCatalystOxidantTime (h)Conversion (%)Selectivity (%)Ref.
1Benzyl alcoholCo(II)-Pyridine-2,4,5-triamineTBHP698>99 (Benzaldehyde)[1]
21-PhenylethanolCo(II)-Pyridine-2,4,5-triamineTBHP895>99 (Acetophenone)[1]
3CyclohexanolCo(II)-Pyridine-2,4,5-triamineTBHP1285>99 (Cyclohexanone)[1]
42-OctanolCo(II)-Pyridine-2,4,5-triamineTBHP1288>99 (2-Octanone)[1]

TBHP: tert-Butyl hydroperoxide

Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

EntrySubstrateCatalyst SystemH-donorBaseTime (h)Conversion (%)Ref.
1AcetophenoneRu(II)-Pyridine-amine ligand2-PropanolKOiPr2>99[2]
24'-MethylacetophenoneRu(II)-Pyridine-amine ligand2-PropanolKOiPr2>99[2]
34'-MethoxyacetophenoneRu(II)-Pyridine-amine ligand2-PropanolKOiPr398[2]
4CyclohexanoneRu(II)-Pyridine-amine ligand2-PropanolKOiPr495[2]

Note: Data for a representative Ru(II)-Pyridine-amine ligand is presented to illustrate typical conditions.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)Ref.
14-BromotoluenePhenylboronic acid1K2CO3Toluene/H2O95[3]
24-ChloroacetophenonePhenylboronic acid1K2CO3Toluene/H2O92[3]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5Na2CO3Toluene/H2O98[3]
42-BromopyridinePhenylboronic acid1.5K2CO3Toluene/H2O88[3]

Note: Data for a representative Pd(II)-Pyridine complex is presented to illustrate typical conditions.

Experimental Protocols

Protocol 1: Synthesis of a Cobalt(II)-Pyridine-2,4,5-triamine Catalyst

This protocol describes a general method for the synthesis of a cobalt(II) complex with this compound.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol) in anhydrous methanol (20 mL).

  • In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in anhydrous methanol (10 mL).

  • Slowly add the cobalt solution to the ligand solution with continuous stirring.

  • A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (40 mL) to precipitate the complex.

  • Filter the solid product under inert atmosphere, wash with a small amount of diethyl ether, and dry in vacuo.

  • Characterize the resulting complex by appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol details the use of the synthesized cobalt(II)-pyridine-2,4,5-triamine complex for the oxidation of benzyl alcohol.

Materials:

  • Cobalt(II)-Pyridine-2,4,5-triamine catalyst

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL round-bottom flask, add the Cobalt(II)-Pyridine-2,4,5-triamine catalyst (0.01 mmol).

  • Add acetonitrile (10 mL) and benzyl alcohol (1 mmol).

  • Stir the mixture at 60 °C for 10 minutes.

  • Add TBHP (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by standard workup procedures, including extraction and column chromatography.

Visualizations

Ligand_Coordination cluster_ligand This compound M Metal Center (e.g., Co, Ru, Pd) N_pyridine N M->N_pyridine N_amino1 NH₂ M->N_amino1 N_amino2 NH₂ M->N_amino2 N_amino3 NH₂ Pyridine Ring Pyridine Ring C1 C1 C2 C2 C3 C3 C4 C4 C5 C5

Caption: Coordination of this compound to a metal center.

Catalytic_Cycle_Oxidation A [L-Co(II)] B [L-Co(II)-Substrate] A->B Substrate Coordination C [L-Co(III)-OOR] B->C Oxidant (ROOH) D [L-Co(IV)=O] C->D O-O Bond Cleavage E Product Release D->E Oxygen Transfer to Substrate E->A Catalyst Regeneration

Caption: Generalized catalytic cycle for Cobalt-catalyzed oxidation.

Experimental_Workflow start Start step1 Dissolve Ligand and Metal Salt Separately start->step1 step2 Mix Solutions and Stir for Complexation step1->step2 step3 Precipitate and Isolate Catalyst step2->step3 step4 Characterize Catalyst step3->step4 step5 Set up Catalytic Reaction step4->step5 step6 Monitor Reaction Progress (e.g., GC, TLC) step5->step6 step7 Workup and Isolate Product step6->step7 end End step7->end

Caption: Experimental workflow for catalyst synthesis and application.

References

Application of Pyridine-2,4,5-triamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The strategic arrangement of its three amino groups on the pyridine ring imparts unique electronic properties and multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse bioactive molecules.[1] Its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities. The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting the importance of this scaffold in drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

The core structure of this compound offers several advantages for drug design. The amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, these functional groups provide convenient handles for the introduction of various substituents to modulate the physicochemical properties, potency, and selectivity of the resulting compounds.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents by targeting various mechanisms involved in tumor growth and progression. One key area of investigation is the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridine-containing compounds have been successfully developed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase (JAK).

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyridine derivatives have been designed to inhibit VEGFR-2, thereby cutting off the blood supply to tumors.[2][3][4][5]

  • JAK-STAT Pathway Inhibition: The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. Pyridine-based molecules have been explored as inhibitors of JAK kinases, offering a potential therapeutic strategy for cancers driven by this pathway.

  • p21 Activation: The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Some pyridine derivatives have been shown to induce senescence in cancer cells through the activation of the p21 signaling pathway, representing another avenue for cancer therapy.[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have been investigated for their potential as novel antimicrobial agents. The pyridine scaffold can be modified to enhance activity against a range of bacteria and fungi.

Quantitative Data

The following tables summarize the biological activities of various pyridine derivatives as reported in the literature.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
VEGFR-2 Inhibitors
Compound 10VEGFR-2-0.12[4]
Compound 8VEGFR-2-0.13[3][4]
Compound 9VEGFR-2-0.13[3][4]
Compound 10AnticancerHepG24.25[4]
Compound 10AnticancerMCF-76.08[4]
Compound 8AnticancerHepG24.34[4]
Compound 9AnticancerHepG24.68[4]
Compound 15AnticancerHepG26.37[4]
Compound 8AnticancerMCF-710.29[4]
Compound 9AnticancerMCF-711.06[4]
Compound 15AnticancerMCF-712.83[4]
CDK2 Inhibitors
Compound 4CDK2/cyclin A2-0.24[7]
Roscovitine (Ref.)CDK2/cyclin A2-0.394[7]
Compound 11CDK2/cyclin A2-0.50[7]
Compound 1CDK2/cyclin A2-0.57[7]
Compound 8CDK2/cyclin A2-0.65[7]
Compound 14CDK2/cyclin A2-0.93[7]
Other Anticancer
Compound 5fAnticancerVarious0.45 - 1.66[8]
Compound 4fAnticancerMDA-MB-2316.25[9]
Compound 4kAnticancerMDA-MB-2318.18[9]
Imatinib (Ref.)AnticancerMDA-MB-23135.50[9]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 2cStaphylococcus aureus39[10]
Compound 2cBacillus subtilis39[10]
Compound 2cBacillus cereus78[10]
Compound 2cEnterococcus faecalis78[10]
Compound 2cMicrococcus luteus78[10]
Compound 2cListeria monocytogenes156[10]
Compound 3dKlebsiella pneumoniae0.50 - 6.1[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by reduction of a suitable nitropyridine precursor.

Materials:

  • 5-Nitropyridine-2,4-diamine

  • Sodium dithionite or Palladium on carbon (Pd/C) and Hydrazine hydrate

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 5-nitropyridine-2,4-diamine in a suitable solvent system, such as a mixture of ethanol and water.

  • Reduction:

    • Method A (Sodium Dithionite): Slowly add sodium dithionite to the solution at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

    • Method B (Catalytic Hydrogenation): Add a catalytic amount of Pd/C to the solution. Then, add hydrazine hydrate dropwise. The reaction mixture is typically heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using Method A, cool the reaction mixture and filter to remove any insoluble byproducts.

    • If using Method B, cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Elemental Analysis.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., VEGFR-2, JAK2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (specific to the kinase)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a white microplate, add the assay buffer, the test compound at various concentrations, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Permeability Akt->Migration

Caption: VEGFR-2 Signaling Pathway.

p21_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Pyridine Derivatives) p53 p53 DNA_Damage->p53 p21 p21 p53->p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition G1_S_Arrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->G1_S_Arrest Blocks Progression

Caption: p21-mediated Cell Cycle Arrest Pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway.

Experimental Workflows

Synthesis_Workflow Start Start: 5-Nitropyridine-2,4-diamine Reduction Reduction (e.g., Na2S2O4 or H2/Pd-C) Start->Reduction Workup Reaction Work-up & Filtration Reduction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, EA) Purification->Characterization End End: this compound Characterization->End

Caption: Synthesis Workflow for this compound.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Pyridine Derivatives Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: MTT Assay Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Polymers Incorporating Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a versatile trifunctional aromatic amine monomer that holds significant potential for the synthesis of advanced polymers with unique properties. The presence of three amino groups on the pyridine ring allows for the formation of highly cross-linked or, under controlled conditions, linear and ladder-type polymers. The inherent thermal stability of the pyridine ring, coupled with the reactivity of the amino groups, makes polymers derived from this monomer attractive for a range of applications, including high-performance materials, specialty coatings, and potentially in drug delivery systems where the pyridine moiety can offer pH-responsiveness and metal-coordinating capabilities.

The primary challenge in polymerizing this compound lies in controlling its trifunctionality to prevent premature gelation and to produce processable materials. The differential reactivity of the amino groups, influenced by their positions relative to the ring nitrogen, can be leveraged to achieve desired polymer architectures. The 2- and 4-amino groups are generally more nucleophilic than the 5-amino group, a factor that can be exploited in controlled polymerization strategies.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides incorporating this compound, focusing on achieving soluble, high-molecular-weight polymers.

Application Notes

Synthesis of Linear Polyamides via Low-Temperature Solution Polycondensation

The synthesis of linear, soluble polyamides from this compound is achievable through low-temperature solution polycondensation with diacyl chlorides. This method relies on the differential reactivity of the amino groups. Under controlled, low-temperature conditions, the more reactive 2- and 4-amino groups can preferentially react with the acyl chloride, leading to the formation of a linear polymer chain before significant cross-linking occurs through the less reactive 5-amino group. The choice of an appropriate polar aprotic solvent is crucial for maintaining the polymer in solution and for acting as an acid scavenger for the hydrogen chloride byproduct.

Key Considerations:

  • Monomer Purity: High purity of both this compound and the diacyl chloride is essential to achieve high molecular weight polymers.

  • Stoichiometry: Precise control over the stoichiometry between the diamine and diacyl chloride is critical for maximizing the degree of polymerization.

  • Temperature Control: Maintaining a low reaction temperature (typically 0 to 5 °C) is vital to control the reaction rate and favor the formation of linear polymer chains.

  • Solvent Selection: N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2), are effective solvents for dissolving the resulting aromatic polyamides.

Potential for Ladder Polymer Formation

The unique structure of this compound, with its three amino groups in a specific arrangement, presents an opportunity for the synthesis of ladder polymers. In a two-step process, an initial polycondensation reaction can form a linear prepolymer, which can then undergo a subsequent intramolecular cyclization reaction (ladderization) through the third amino group. This approach can lead to polymers with exceptional thermal stability and rigidity. This strategy is an active area of research for creating high-performance materials.

Applications in Drug Development

While direct applications in drug development are still exploratory, polymers incorporating the this compound moiety could offer several advantages:

  • pH-Responsive Drug Delivery: The pyridine nitrogen atom can be protonated at acidic pH, leading to changes in polymer solubility and conformation. This property could be exploited for the targeted release of drugs in the acidic microenvironments of tumors or endosomes.

  • Metal Coordination for Imaging and Therapy: The triamine and pyridine functionalities can act as chelating sites for metal ions. This could be utilized for developing polymer-based contrast agents for medical imaging or for the delivery of therapeutic metal complexes.

  • Bioconjugation: The remaining amino groups on the polymer backbone could serve as handles for the covalent attachment of drugs, targeting ligands, or other biomolecules.

Experimental Protocols

Protocol 1: Synthesis of a Linear Aromatic Polyamide from this compound and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride to synthesize a linear aromatic polyamide.

Materials:

  • This compound (purified by sublimation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl) (dried under vacuum at 150 °C)

  • Methanol (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Syringes and needles

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly dry all glassware in an oven and assemble the reaction setup under a stream of dry nitrogen.

  • Dissolution of the Diamine: In the reaction flask, dissolve a specific amount of LiCl in anhydrous NMP with stirring. To this solution, add a precise amount of this compound and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using the low-temperature bath.

  • Addition of the Diacyl Chloride: Add an equimolar amount of terephthaloyl chloride to the cooled diamine solution in small portions over a period of 30-60 minutes while maintaining vigorous stirring. The reaction is exothermic, so slow addition is crucial to control the temperature.

  • Polymerization: After the complete addition of the diacyl chloride, continue stirring the reaction mixture at 0-5 °C for 4-6 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol. A fibrous precipitate of the polyamide will form.

  • Washing and Purification: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, solvent, and LiCl. Subsequently, wash with hot water to further remove any residual salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

The synthesized polyamide can be characterized by various techniques to determine its structure and properties.

PropertyAnalytical TechniqueExpected Outcome
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic amide I (C=O stretch) and amide II (N-H bend) bands.
Nuclear Magnetic Resonance (NMR) SpectroscopyAromatic and amide proton signals confirming the polymer structure.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition temperature and char yield at high temperatures.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg).
Solubility Solubility Tests in various organic solventsAssessment of processability in solvents like NMP, DMAc, DMSO, and sulfuric acid.

Visualizations

Logical Workflow for Linear Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification Dissolution Dissolve Diamine in NMP/LiCl Monomer_Purification->Dissolution Solvent_Drying Solvent Drying Solvent_Drying->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Add Diacyl Chloride Cooling->Addition Polymerization Stir at 0-5°C Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Workflow for the synthesis and characterization of linear polyamides.

Potential Signaling Pathway Interaction for Drug Delivery

Drug_Delivery_Pathway cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Cellular Action Polymer_Drug_Conjugate Polymer-Drug Conjugate Endocytosis Endocytosis Polymer_Drug_Conjugate->Endocytosis 1 Endosome Endosome (Acidic pH) Endocytosis->Endosome 2 Protonation Pyridine Protonation Endosome->Protonation 3 (Low pH) Polymer_Swelling Polymer Swelling/ Conformational Change Protonation->Polymer_Swelling 4 Drug_Release Drug Release Polymer_Swelling->Drug_Release 5 Drug_Target Intracellular Drug Target Drug_Release->Drug_Target 6 Therapeutic_Effect Therapeutic Effect Drug_Target->Therapeutic_Effect 7

Caption: pH-responsive drug release mechanism from a pyridine-containing polymer.

Application Notes and Protocols: Pyridine-2,4,5-triamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a versatile and highly valuable starting material in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique arrangement of amino groups on the pyridine ring allows for the construction of fused heterocyclic systems with significant biological and pharmaceutical relevance. The structural resemblance of the resulting imidazo[4,5-b]pyridines to purines has driven extensive research into their potential as therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including imidazo[4,5-b]pyridines, pyrido[1][3]diazepines, and pteridines, utilizing this compound as the primary precursor.

Core Synthetic Strategies

The primary synthetic routes leveraging this compound involve the condensation of its vicinal diamino groups at the 4- and 5-positions with various electrophilic reagents. These cyclocondensation reactions provide an efficient means to construct fused five-, six-, or seven-membered rings, leading to a diverse range of heterocyclic frameworks.

A prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivatives. Similarly, condensation with 1,2-dicarbonyl compounds offers a direct route to pteridine-like structures. The synthesis of the seven-membered pyrido[1][3]diazepine ring can be achieved through reactions with α,β-unsaturated ketones or related synthons.

I. Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors and antimicrobial agents.[2] The synthesis typically proceeds via the condensation of this compound with a carboxylic acid or aldehyde, followed by cyclization.

Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridin-7-amine

This protocol describes the synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines via the condensation of this compound with an aromatic aldehyde followed by oxidative cyclization.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in DMSO.

  • Add sodium metabisulfite (1.1 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration and wash thoroughly with water and then with cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-aryl-3H-imidazo[4,5-b]pyridin-7-amine.[4]

Quantitative Data
CompoundR-groupYield (%)Melting Point (°C)
2-Phenyl-3H-imidazo[4,5-b]pyridin-7-amineH56290-291
2-(4-Nitrophenyl)-3H-imidazo[4,5-b]pyridin-7-amine4-NO₂94>300
4-(7-Amino-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile4-CN67>300

Table 1: Yields and melting points of synthesized 2-aryl-3H-imidazo[4,5-b]pyridin-7-amines. Data adapted from[4].

Spectroscopic Data

2-Phenyl-1H-imidazo[4,5-b]pyridine: [4]

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 13.47 (s, 1H, NH), 8.36 (dd, 1H, J = 4.71, 0.93 Hz, Hpyridine), 8.25 (d, 2H, J = 7.08 Hz, Harom), 8.03 (d, 1H, J = 7.68 Hz, Hpyridine), 7.60–7.55 (m, 3H, Harom), 7.26 (dd, 1H, J = 7.92, 4.74 Hz, Hpyridine).

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57.

4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile: [4]

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 13.82 (bs, 1H, NH), 8.41 (d, 3H, J = 8.46 Hz, Harom,pyridine), 8.11 (s, 1H, Hpyridine), 8.04 (d, 2H, J = 8.34 Hz, Harom), 7.31 (dd, 1H, J = 8.04, 4.74 Hz, Hpyridine).

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ 145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11.

Synthesis Pathway

G A This compound C DMSO, Na₂S₂O₅ 120 °C A->C B Aromatic Aldehyde (R-CHO) B->C D 2-Aryl-3H-imidazo[4,5-b]pyridin-7-amine C->D Condensation & Oxidative Cyclization

Caption: Synthesis of Imidazo[4,5-b]pyridines.

II. Synthesis of Pyrido[4,5-b][1][3]diazepines

Pyrido-annelated diazepines are recognized for their activity in the central nervous system, exhibiting properties comparable to benzodiazepines.[5][6] The synthesis of the pyrido[4,5-b][1][3]diazepine scaffold can be achieved through the condensation of this compound with β-diketones or related 1,3-dielectrophiles.

Experimental Protocol: Synthesis of a Pyrido[4,5-b][1][3]diazepine Derivative

This protocol outlines a general procedure for the synthesis of a pyrido[4,5-b][1][3]diazepine derivative from this compound and a β-diketone.

Materials:

  • This compound

  • β-Diketone (e.g., Acetylacetone)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the β-diketone (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired pyrido[4,5-b][1][3]diazepine derivative.

Quantitative Data

Specific yield and characterization data for the direct synthesis of pyrido[4,5-b][1][3]diazepines from this compound were not available in the searched literature. The provided protocol is based on general condensation reactions of diamines with β-diketones.

Synthesis Pathway

G A This compound C Acetic Acid, Ethanol Reflux A->C B β-Diketone (R-CO-CH₂-CO-R') B->C D Pyrido[4,5-b][1,4]diazepine Derivative C->D Condensation

Caption: Synthesis of Pyrido[1][3]diazepines.

III. Synthesis of Pteridines

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings and are of great biological importance.[7][8] The synthesis of pteridine derivatives from this compound can be accomplished through a condensation reaction with a 1,2-dicarbonyl compound, analogous to the Gabriel-Isay condensation.[7]

Experimental Protocol: Synthesis of a Pyrido[4,5-b]pyrazine (Pteridine Analog)

This protocol describes the synthesis of a pteridine analog by condensing this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., Glyoxal, Diacetyl)

  • Ethanol or a mixture of Ethanol and Water

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or an ethanol/water mixture.

  • Adjust the pH of the solution to approximately 2.5 with a dilute sodium hydroxide solution.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration.

  • Wash the precipitate with cold water and then with ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

Specific yield and characterization data for the direct synthesis of pteridines from this compound were not available in the searched literature. The provided protocol is based on the well-established Gabriel-Isay condensation of o-diamines with 1,2-dicarbonyl compounds.[7]

Synthesis Pathway

G A This compound C Ethanol/Water pH Adjustment A->C B 1,2-Dicarbonyl Compound (R-CO-CO-R') B->C D Pyrido[4,5-b]pyrazine Derivative (Pteridine Analog) C->D Gabriel-Isay Condensation

Caption: Synthesis of Pteridine Analogs.

Conclusion

This compound serves as a pivotal precursor for the synthesis of a variety of biologically significant heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to explore the rich chemistry of this versatile building block. The straightforward condensation reactions allow for the efficient construction of complex molecular architectures, paving the way for the discovery of novel therapeutic agents. Further exploration of reaction conditions and the use of diverse electrophilic partners will undoubtedly expand the library of accessible heterocyclic compounds derived from this compound.

References

Application Notes and Protocols: Catalytic Activity of Pyridine-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The performance of these reactions is heavily reliant on the catalytic system, which typically consists of a transition metal, such as palladium, and a supporting ligand. Pyridine-containing molecules are a versatile class of ligands, owing to the coordinating ability of the nitrogen atom, which can stabilize the metal center and modulate its catalytic activity.

While specific data on the direct catalytic use of Pyridine-2,4,5-triamine in cross-coupling reactions is not extensively documented in the reviewed literature, its structural motifs are present in a variety of chelating ligands. This compound's multiple nitrogen atoms suggest its potential as a strong chelating agent for metal ions, which is a key characteristic for developing metal complexes with catalytic properties.[1] Derivatives of pyridines are widely used as precursors for catalysts and are explored for their applications in material science due to their ability to form metal complexes.[1] This document provides a representative application note and detailed protocols for a common cross-coupling reaction, the Suzuki-Miyaura coupling, utilizing a pyridine-based ligand system. This serves as a practical guide for researchers interested in the application of pyridine derivatives in catalysis.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids using a Pyridine-Based Ligand System

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.[2][3] The efficiency and substrate scope of this reaction are significantly influenced by the choice of ligand. Pyridine-based ligands can enhance the catalytic activity of the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and improve the stability of the catalyst.

This application note describes a general procedure for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, catalyzed by a palladium complex bearing a pyridine-derived ligand.

General Reaction Scheme:```

Ar-X + Ar'-B(OH)2 ----------> Ar-Ar' Base, Solvent

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Methods
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used as a precatalyst.

  • Ligand: A suitable pyridine-based ligand (e.g., a phosphine-substituted pyridine).

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used.

  • Reactants: Aryl halide and arylboronic acid.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted and optimized for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: Prepare Schlenk flask under inert atmosphere Add_Reagents Add Pd catalyst, ligand, and base Start->Add_Reagents Add_Solvent Add solvent and degas the mixture Add_Reagents->Add_Solvent Add_Substrates Add aryl halide and arylboronic acid Add_Solvent->Add_Substrates Heat Heat the reaction mixture with stirring Add_Substrates->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Reaction Complete Quench Quench with water and extract with organic solvent Cool->Quench Dry Dry the organic layer and concentrate Quench->Dry Purify Purify the crude product by column chromatography Dry->Purify End End: Characterize the purified product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the pyridine-based ligand (4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a generic Pd/pyridine-ligand system. Please note that these are illustrative values and actual yields may vary depending on the specific ligand, substrates, and reaction conditions.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl92
24-Bromoanisole4-Methoxy-1,1'-biphenyl95
31-Bromo-4-fluorobenzene4-Fluoro-1,1'-biphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)-1,1'-biphenyl85
52-Bromopyridine2-Phenylpyridine78

Conclusion

Pyridine-based ligands are highly effective in palladium-catalyzed cross-coupling reactions, offering a means to tune the catalytic activity and stability of the metal center. While direct catalytic applications of this compound in such reactions require further investigation, its structural features suggest its potential as a valuable component in the design of novel catalytic systems. The provided protocols and data for the Suzuki-Miyaura reaction serve as a general guideline for researchers working with pyridine-containing ligands in the synthesis of valuable chemical entities. Further screening of ligands and optimization of reaction conditions are encouraged to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for the Preparation of Fluorescent Polymers from Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel fluorescent polymers derived from Pyridine-2,4,5-triamine. The unique trifunctional nature of this monomer, combining the inherent fluorescence of the pyridine moiety with three reactive amine groups, allows for the creation of highly cross-linked or dendritic polymers with tunable photophysical and physicochemical properties. These polymers are promising candidates for advanced applications in drug delivery, cellular imaging, and diagnostics.

I. Introduction

This compound is a versatile building block for the synthesis of functional organic materials. Its aromatic pyridine core can impart fluorescence to the resulting polymers, while the three amine groups offer multiple sites for polymerization, leading to complex and potentially biocompatible macromolecular architectures. This document outlines two primary synthetic strategies for preparing fluorescent polymers from this compound: polycondensation to form fluorescent polyimides and oxidative polymerization to create conjugated polymers.

II. Data Presentation

The following tables summarize typical quantitative data for fluorescent polymers derived from aromatic amines and pyridine-containing monomers, providing a reference for the expected properties of polymers synthesized from this compound.

Table 1: Photophysical Properties of Analogous Fluorescent Polymers

Polymer TypeMonomersSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
PolyimideAromatic Diamine + DianhydrideNMP350-450450-550Up to 0.35[1]
PolyamideAromatic Diamine + Dicarboxylic AcidDMAc337-367400-500-[2]
Grafted CopolymerStyrene-Maleic Acid + AminopyridineDMF335-340460-538-[3]
Conjugated PolymerPyridine-flanked DPP + Bithiazole----[4]

Table 2: Molecular Weight and Thermal Properties of Analogous Fluorescent Polymers

Polymer TypeM_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)Glass Transition Temp (T_g, °C)Decomposition Temp (T_d, °C)Reference
Polyimide--->300>400[5]
Polyamide---236-298490-535[6]
Grafted Copolymer3.73–5.23 × 10⁴-2.3–3.8--[3]

III. Experimental Protocols

The following are detailed protocols for the synthesis and characterization of fluorescent polymers using this compound. These are adapted from established methods for similar aromatic amines.

Protocol 1: Synthesis of a Fluorescent Polyimide via Polycondensation

This protocol describes the synthesis of a fluorescent polyimide by reacting this compound with a dianhydride, such as Pyromellitic dianhydride (PMDA). The triamine will act as a cross-linking agent, leading to a network polymer.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, mechanical stirrer, dropping funnel)

Procedure:

  • Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, dissolve this compound (1 molar equivalent) in anhydrous NMP. Stir the solution mechanically until the monomer is completely dissolved.

  • Poly(amic acid) Formation: Slowly add solid PMDA (1.5 molar equivalents, to react with all amine groups) to the stirred solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride (4 molar equivalents) and anhydrous pyridine (2 molar equivalents) dropwise.

  • Curing: Heat the reaction mixture to 120°C and maintain for 4 hours to effect the cyclodehydration (imidization).

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyimide.

  • Washing: Filter the polymer and wash it thoroughly with methanol and then with water to remove any residual solvent and reagents.

  • Drying: Dry the resulting fluorescent polyimide powder in a vacuum oven at 80°C overnight.

Diagram: Experimental Workflow for Polyimide Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Dissolve this compound in NMP PAA Add PMDA to form Poly(amic acid) Monomer->PAA Polymerization Stir for 24h at RT PAA->Polymerization Imidization Add Acetic Anhydride & Pyridine, Heat to 120°C Polymerization->Imidization Precipitation Precipitate in Methanol Imidization->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC (for soluble fractions) Drying->GPC Photophysics UV-Vis & Fluorescence Spectroscopy Drying->Photophysics

Caption: Workflow for fluorescent polyimide synthesis.

Protocol 2: Synthesis of a Fluorescent Conjugated Polymer via Oxidative Polymerization

This protocol outlines the synthesis of a fluorescent conjugated polymer through the oxidative polymerization of this compound. This method can lead to a polymer with an extended π-conjugated system.

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈) or Iron(III) chloride (FeCl₃) as an oxidant

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH), concentrated

  • Methanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Monomer Solution: Prepare a solution of this compound in 1 M HCl in a beaker with magnetic stirring. Cool the solution to 0-5°C in an ice bath.

  • Oxidant Solution: Separately, prepare a solution of the oxidant (e.g., ammonium persulfate, 1.5 molar equivalents) in 1 M HCl and cool it to 0-5°C.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, indicating polymerization.

  • Reaction: Allow the reaction to proceed at 0-5°C for 24 hours with continuous stirring.

  • Precipitation: Collect the precipitated polymer by filtration.

  • Washing: Wash the polymer product sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Doping/De-doping (Optional): The polymer as synthesized is in its doped (conductive) state. To obtain the neutral (more fluorescent) state, the polymer can be de-doped by stirring in a concentrated ammonium hydroxide solution for several hours.

  • Final Washing and Drying: Filter the polymer again, wash with deionized water until the filtrate is neutral, and then wash with methanol. Dry the final fluorescent conjugated polymer in a vacuum oven at 60°C.

Diagram: Experimental Workflow for Oxidative Polymerization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Sol Dissolve Monomer in 1M HCl (0-5°C) Polymerize Add Oxidant to Monomer Solution Monomer_Sol->Polymerize Oxidant_Sol Prepare Oxidant Solution in 1M HCl (0-5°C) Oxidant_Sol->Polymerize React Stir for 24h at 0-5°C Polymerize->React Precipitate Filter Precipitated Polymer React->Precipitate Wash Wash with HCl, Water, Methanol Precipitate->Wash Dedope De-dope with NH4OH (Optional) Wash->Dedope Final_Wash Final Wash and Dry Dedope->Final_Wash FTIR_Char FTIR Spectroscopy Final_Wash->FTIR_Char UVVis_Char UV-Vis Spectroscopy Final_Wash->UVVis_Char Fluorescence_Char Fluorescence Spectroscopy Final_Wash->Fluorescence_Char G cluster_systemic Systemic Circulation cluster_targeting Targeting cluster_internalization Internalization & Release cluster_action Therapeutic Action & Imaging FP_Drug Fluorescent Polymer-Drug Conjugate Receptor Overexpressed Receptor FP_Drug->Receptor Binding Tumor_Cell Tumor Cell Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Imaging Fluorescence Imaging (Tracking) Endosome->Imaging Apoptosis Apoptosis Drug_Release->Apoptosis

References

Application Notes and Protocols for the Characterization of Pyridine-2,4,5-triamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The arrangement of the three amino groups on the pyridine ring confers unique electronic properties and a high propensity for forming hydrogen bonds and coordinating with metal ions. These characteristics are pivotal to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The development of novel therapeutics and functional materials based on this scaffold necessitates robust analytical methodologies for their synthesis, purification, and structural elucidation.

This document provides a comprehensive overview of the key analytical techniques for characterizing this compound derivatives. It includes detailed experimental protocols, expected data, and visual workflows to guide researchers in their analytical endeavors.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound derivatives, enabling their separation, quantification, and purification. Given the hydrophilic nature of these compounds, reversed-phase and mixed-mode chromatography are particularly effective.[2][3][4][5][6][7]

Application Note: HPLC for Purity Assessment and Quantification

Reversed-phase HPLC with a C18 column is a common starting point for the analysis of aminopyridine derivatives. The addition of an acidic modifier to the mobile phase is crucial for achieving good peak shape and retention for these basic compounds. For LC-MS compatibility, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide enhanced selectivity for closely related isomers and derivatives.

Table 1: HPLC Retention Data for Aminopyridine Isomers on a Mixed-Mode Column

CompoundRetention Time (min)
Pyridine3.8
2-Aminopyridine4.5
3-Aminopyridine5.2
4-Aminopyridine6.1
Note: Data is illustrative and based on typical elution patterns for aminopyridine isomers on a mixed-mode column. Actual retention times will vary depending on the specific column, mobile phase, and instrument conditions.
Experimental Protocol: HPLC Analysis of this compound Derivatives

Objective: To assess the purity of a synthesized this compound derivative.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Synthesized this compound derivative

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A common starting gradient is 10-90% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve the synthesized derivative in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 254 nm or scan a range (e.g., 220-400 nm) with a DAD.

  • Analysis: Inject 10 µL of the sample and run the gradient method.

  • Data Interpretation: Analyze the resulting chromatogram for the main product peak and any impurity peaks. Purity can be estimated by the relative peak areas.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample B Filter Sample A->B D Inject Sample B->D C Prepare Mobile Phase E Gradient Elution C->E D->E F UV Detection E->F G Integrate Peaks F->G H Assess Purity G->H

Caption: General workflow for HPLC analysis of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), offer valuable insights into the compound's structure.

Application Note: Structural Elucidation using MS/MS

The fragmentation of this compound derivatives is influenced by the nature and position of substituents. Common fragmentation pathways involve the loss of small neutral molecules (e.g., NH₃, HCN) and cleavage of substituent groups. For Schiff base derivatives, a characteristic cleavage of the imine bond is often observed.

Table 2: Illustrative Mass Spectral Data for a Hypothetical N-benzyl-Pyridine-2,4,5-triamine Derivative

Ionm/z (calculated)Description
[M+H]⁺215.13Protonated molecule
[M-NH₂]⁺198.11Loss of an amino group
[M-C₆H₅CH₂]⁺124.08Loss of the benzyl group
Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for a synthesized this compound derivative.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or HPLC system for sample introduction

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (for enhancing ionization)

  • Synthesized derivative

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup (Infusion):

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature).

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.

    • Perform MS/MS on the [M+H]⁺ ion by selecting it as the precursor and applying collision energy to induce fragmentation.

  • Data Interpretation: Analyze the full scan spectrum to confirm the molecular weight. Interpret the fragmentation pattern in the MS/MS spectrum to deduce structural features.

MS_Workflow A Sample Preparation (Dilute Solution) B Electrospray Ionization (ESI) Positive Mode A->B C Full Scan MS (Determine [M+H]⁺) B->C D Precursor Ion Selection ([M+H]⁺) C->D E Collision-Induced Dissociation (CID) D->E F MS/MS Analysis (Detect Fragment Ions) E->F G Structural Elucidation F->G

Caption: Workflow for structural elucidation using ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound derivatives.

Application Note: Structural Confirmation with ¹H and ¹³C NMR

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the pyridine ring. The electron-donating amino groups generally cause an upfield shift (lower ppm) of the ring protons and carbons. The introduction of substituents on the amino groups will, in turn, influence the chemical shifts of the nearby protons and carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex spectra and confirming connectivity.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diaminopyridine Derivatives

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2,3-Diaminopyridine4~6.8~120
5~6.5~115
6~7.5~140
2,6-Diaminopyridine3, 5~5.8~95
4~7.2~145
3,4-Diaminopyridine2~7.6~148
5~6.5~110
6~7.7~145
Note: Data is for diaminopyridine isomers and serves as an illustrative guide. Chemical shifts for this compound derivatives will vary based on the full substitution pattern.[8][9][10]
Experimental Protocol: NMR Analysis

Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of a synthesized this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Synthesized derivative (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): If the structure is complex or assignments are ambiguous, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks in the ¹H and ¹³C spectra with the aid of 2D data if available.

Biological Activity and Signaling Pathways

This compound derivatives have garnered significant interest for their potential as anticancer agents, often acting as kinase inhibitors. For instance, certain pyridine derivatives have been shown to inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[1][11][12][13][14]

Hypothetical Signaling Pathway: Inhibition of EGFR/VEGFR-2 by a this compound Derivative

The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative acts as a dual inhibitor of EGFR and VEGFR-2. This inhibition blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Derivative This compound Derivative Derivative->EGFR Inhibits Derivative->VEGFR2 Inhibits

References

Application Notes and Protocols for Electrochemical Studies of Pyridine-2,4,5-triamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a heterocyclic compound featuring a pyridine ring substituted with three amino groups, making it an excellent chelating ligand for a variety of metal ions.[1] The resulting metal complexes are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry.[1] Investigations into their biological activity have suggested potential for drug design, particularly in targeting enzymes involved in inflammatory processes.[1] This document provides detailed application notes and experimental protocols for the electrochemical study of this compound metal complexes, offering insights into their redox behavior and potential mechanisms of action.

Disclaimer: While this compound metal complexes with ions such as cobalt, copper, and iron have been synthesized, specific quantitative electrochemical data and detailed signaling pathway information are not extensively available in the public domain. Therefore, the following protocols and data tables are based on established methodologies and data from closely related pyridine-containing metal complexes. These should serve as a practical guide for researchers to adapt to their specific this compound metal complex of interest.

Application Notes

The electrochemical properties of metal complexes are crucial for understanding their stability, reactivity, and potential biological activity. Cyclic voltammetry is a primary technique used to probe the redox behavior of these complexes, providing information on oxidation and reduction potentials, the number of electrons transferred, and the stability of different oxidation states.

For this compound metal complexes, electrochemical studies can elucidate:

  • Redox Potentials: The formal reduction potential (E°') provides a measure of the thermodynamic stability of the different oxidation states of the central metal ion. This is critical for applications in catalysis and for understanding potential interactions with biological redox systems.

  • Electron Transfer Kinetics: The kinetics of electron transfer can be assessed by analyzing the peak separation (ΔEp) in cyclic voltammograms. This information is valuable for designing efficient catalysts and understanding the rates of redox reactions.

  • Mechanism of Action: In a biological context, the redox activity of a metal complex can be linked to its mechanism of action. For instance, the generation of reactive oxygen species (ROS) through redox cycling is a known mechanism for the anticancer activity of some metal complexes.

  • Stability: Electrochemical methods can be used to assess the stability of the metal complexes under different conditions, such as varying pH or the presence of other coordinating species.

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex with this compound. The specific metal salt and solvent may need to be optimized for different metal ions.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, FeCl₂)

  • Methanol (anhydrous)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in anhydrous methanol (20 mL).

  • Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

  • In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in anhydrous methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring.

  • A color change or precipitation should be observed, indicating complex formation.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, followed by diethyl ether.

  • If no precipitate forms, reduce the solvent volume under vacuum until a solid product is obtained.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting metal complex under vacuum and store it in a desiccator.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry

This protocol outlines the procedure for performing cyclic voltammetry on a synthesized this compound metal complex.

Materials and Equipment:

  • Synthesized this compound metal complex

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Potentiostat with a three-electrode cell setup:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Voltammetry cell

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Prepare a 1 mM solution of the this compound metal complex in the chosen anhydrous solvent containing 0.1 M TBAPF₆.

  • Assemble the three-electrode cell. Ensure the working electrode is polished and clean before use.

  • Transfer the sample solution to the voltammetry cell.

  • Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: A potential where no redox reaction is expected.

    • Vertex Potentials (switching potentials): Set a potential range that is wide enough to observe the expected redox events.

    • Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be used to investigate the nature of the redox process.

  • Run the cyclic voltammetry experiment and record the voltammogram.

  • If ferrocene is not used as an internal standard, record a voltammogram of a ferrocene solution under the same conditions to reference the potentials to the Fc⁺/Fc couple.

  • Analyze the data to determine the peak potentials (Epa, Epc), calculate the half-wave potential (E₁/₂) = (Epa + Epc)/2, and the peak separation (ΔEp) = |Epa - Epc|.

Data Presentation

The following tables present illustrative electrochemical data for various pyridine-based metal complexes, which can be used as a reference for interpreting results from this compound metal complexes.

Table 1: Illustrative Cyclic Voltammetry Data for Pyridine-Based Metal Complexes

Complex (Analogous)Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)ΔEp (mV)Reference
[Fe(terpyridine)₂]²⁺Fe(III)/Fe(II)+0.8580[Ferreira et al., 2019]
[Co(terpyridine)₂]²⁺Co(III)/Co(II)+0.3075[Ferreira et al., 2019]
[Cu(N2Py3)]²⁺Cu(II)/Cu(I)-0.5090[Hypothetical data based on similar complexes]

Note: The data in this table is for analogous polypyridine complexes and should be used for comparative purposes only.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_electrochemistry Electrochemical Studies ligand This compound reaction Complexation Reaction (in appropriate solvent) ligand->reaction metal_salt Metal Salt (e.g., CoCl2) metal_salt->reaction complex This compound Metal Complex reaction->complex spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) complex->spectroscopy elemental Elemental Analysis complex->elemental cv Cyclic Voltammetry complex->cv data_analysis Data Analysis (Redox Potentials, Kinetics) cv->data_analysis

Caption: General workflow for the synthesis and characterization of metal complexes.

Hypothetical Redox-Mediated Cellular Interaction

The following diagram illustrates a hypothetical mechanism by which a redox-active this compound metal complex might exert a biological effect through the generation of reactive oxygen species (ROS).

signaling_pathway cluster_cell Cellular Environment M_complex This compound Metal(n+) Complex M_complex_reduced This compound Metal((n-1)+) Complex M_complex->M_complex_reduced Reduction (e.g., by Glutathione) M_complex_reduced->M_complex Oxidation (by O2) ROS Reactive Oxygen Species (ROS) M_complex_reduced->ROS generates Cellular_damage Oxidative Stress & Cellular Damage ROS->Cellular_damage Apoptosis Apoptosis Cellular_damage->Apoptosis

Caption: Hypothetical redox cycling mechanism leading to cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2,4,5-triamine. The following information is designed to address common challenges and provide practical guidance to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and practical synthetic routes to this compound involve the reduction of a nitro-substituted pyridine precursor. Specifically, the reduction of 5-nitropyridine-2,4-diamine is a widely used method.[1] This transformation can be effectively achieved through two primary methods:

  • Catalytic Hydrogenation: This method employs a catalyst, typically a noble metal like palladium or platinum on a carbon support, with hydrogen gas to reduce the nitro group.

  • Chemical Reduction: Reagents such as sodium dithionite (Na₂S₂O₄) are commonly used for the chemical reduction of the nitro group under milder, non-pressurized conditions.[1][2]

Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors, often related to the reduction step of 5-nitropyridine-2,4-diamine. Key areas to investigate include:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst, or non-optimized reaction time and temperature.

  • Side Reactions: The formation of undesired byproducts can consume the starting material and reduce the yield of the target compound. Common side reactions include the formation of nitroso and hydroxylamine intermediates, which can further react to form azo or azoxy compounds.

  • Product Degradation: The triamine product can be sensitive to harsh reaction conditions, particularly elevated temperatures or extreme pH, leading to decomposition.

  • Sub-optimal Reaction Conditions: Parameters such as solvent, temperature, pressure (for catalytic hydrogenation), and stoichiometry of reagents play a crucial role in maximizing the yield.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps.

Q3: What are the potential side products I should be aware of during the reduction of 5-nitropyridine-2,4-diamine?

During the reduction of the nitro group, several intermediates and side products can form, leading to a complex reaction mixture and lower yields of the desired triamine. These include:

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds in a stepwise manner, forming nitroso and hydroxylamine intermediates. If the reduction is incomplete, these species can remain in the reaction mixture.

  • Azo and Azoxy Compounds: The intermediate hydroxylamine can react with the starting nitroso compound to form azoxy compounds, which can be further reduced to azo compounds. These are often colored impurities that can be difficult to remove.

  • Over-reduction Products: In some cases, particularly with aggressive reducing agents or harsh conditions, reduction of the pyridine ring itself can occur, leading to di- or tetrahydro-pyridine derivatives.

  • Byproducts from Sodium Dithionite: When using sodium dithionite, sulfur-containing byproducts are formed. These can sometimes interfere with the isolation and purification of the final product.

Q4: How can I effectively purify the final this compound product?

Purification of this compound often requires careful consideration of its properties. The presence of multiple amino groups makes it basic and potentially water-soluble, especially in its protonated form. Common purification strategies include:

  • Acid-Base Extraction: The basic nature of the triamine can be exploited for purification. The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure amine.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) can be an effective method for removing impurities, provided the product has sufficient crystallinity.

  • Column Chromatography: Silica gel column chromatography can be used for purification, but the polar nature of the triamine may require a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking).

  • Removal of Metal Catalysts: If catalytic hydrogenation is used, the metal catalyst must be carefully removed by filtration, typically through a pad of Celite, to prevent contamination of the final product.

Troubleshooting Guide for Low Yield

This guide provides specific troubleshooting advice for low yields encountered during the synthesis of this compound via the reduction of 5-nitropyridine-2,4-diamine.

Scenario 1: Low Yield in Catalytic Hydrogenation
Observed Problem Potential Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Deactivated Catalyst: The catalyst may have lost its activity due to poisoning or improper handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion. 4. Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration.1. Use fresh, high-quality catalyst. Ensure proper handling under an inert atmosphere if necessary. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase the hydrogen pressure within the safe limits of the equipment. 4. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Formation of colored impurities (e.g., red, orange) 1. Formation of Azo/Azoxy Byproducts: Incomplete reduction can lead to the formation of colored azo and azoxy compounds from the condensation of nitroso and hydroxylamine intermediates. 2. Air Oxidation: The aminopyridine product or intermediates may be susceptible to air oxidation, leading to colored impurities.1. Ensure complete reduction by optimizing reaction conditions (catalyst loading, H₂ pressure, reaction time). The addition of a small amount of a vanadium compound has been reported to prevent the accumulation of hydroxylamine intermediates in some nitro-group reductions. 2. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Product is difficult to isolate from the reaction mixture 1. Product Adsorption onto Catalyst: The polar amine product can adsorb onto the surface of the catalyst, leading to losses during filtration. 2. Formation of Soluble Byproducts: The formation of highly polar byproducts can complicate the extraction and isolation of the desired product.1. After filtration of the catalyst, wash the filter cake thoroughly with a polar solvent like methanol or ethanol to recover the adsorbed product. 2. Employ acid-base extraction to selectively isolate the basic product from neutral or acidic byproducts.
Scenario 2: Low Yield in Sodium Dithionite Reduction
Observed Problem Potential Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Decomposition of Sodium Dithionite: Sodium dithionite is unstable in acidic solutions and can decompose before it has a chance to reduce the nitro group. 2. Insufficient Stoichiometry: An inadequate amount of sodium dithionite was used. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Maintain a neutral to slightly basic pH during the addition of sodium dithionite. The use of a buffer like sodium bicarbonate can be beneficial. 2. Use a sufficient excess of sodium dithionite (typically 2-4 equivalents). 3. Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate, but avoid excessive heat which can degrade the product.
Formation of a complex mixture of products 1. Side Reactions of Intermediates: As with catalytic hydrogenation, nitroso and hydroxylamine intermediates can lead to the formation of byproducts. 2. Reaction with Sulfur Byproducts: The product or intermediates may react with sulfur-containing byproducts from the decomposition of sodium dithionite.1. Control the reaction temperature and pH to favor the complete reduction to the amine. 2. A well-planned work-up, including aqueous washes, can help remove these byproducts.
Difficulty in isolating the product from inorganic salts 1. High Water Solubility of the Product: The triamine product, especially if protonated, can be highly soluble in water, making extraction difficult. 2. Precipitation with Salts: The product may co-precipitate with inorganic salts from the reaction.1. During work-up, ensure the aqueous layer is sufficiently basic to deprotonate the amine and reduce its water solubility before extracting with an organic solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate, chloroform) may be necessary. 2. If the product precipitates, it may be collected by filtration and then purified by recrystallization or acid-base extraction to remove inorganic salts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Nitropyridine-2,4-diamine

Materials:

  • 5-Nitropyridine-2,4-diamine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Celite for filtration

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 5-nitropyridine-2,4-diamine (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Seal the reactor and purge the system with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing hydrogen uptake and by periodically analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete (typically after 4-24 hours), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Reduction of 5-Nitropyridine-2,4-diamine with Sodium Dithionite

Materials:

  • 5-Nitropyridine-2,4-diamine

  • Sodium dithionite (Na₂S₂O₄) (2-4 eq)

  • Aqueous solvent system (e.g., water/dioxane, water/THF, or water/ethanol)

  • Sodium bicarbonate (optional, as a buffer)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 5-nitropyridine-2,4-diamine (1.0 eq) in a suitable aqueous solvent system in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (2-4 eq) in water. If desired, add sodium bicarbonate to this solution to maintain a basic pH.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, the reaction mixture can be gently heated (e.g., to 40-60 °C) to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture several times with an organic solvent like ethyl acetate.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_methods Reduction Methods cluster_workup Work-up & Purification start Start: 5-Nitropyridine-2,4-diamine reduction Reduction Step start->reduction catalytic Catalytic Hydrogenation (H2, Pd/C) reduction->catalytic Method 1 chemical Chemical Reduction (Na2S2O4) reduction->chemical Method 2 filtration Filtration (catalyst removal) catalytic->filtration extraction Extraction chemical->extraction filtration->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_complete_issues Potential Issues with Complete Reaction cluster_side_product_solutions Solutions for Side Products cluster_purification_solutions Solutions for Purification Loss start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_reagent Increase Reducing Agent/ Catalyst Loading incomplete->increase_reagent extend_time Extend Reaction Time incomplete->extend_time optimize_temp Optimize Temperature/ Pressure incomplete->optimize_temp side_products Side Product Formation complete->side_products purification_loss Product Loss During Purification complete->purification_loss optimize_conditions Optimize Reaction Conditions (pH, Temp) side_products->optimize_conditions inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere optimize_workup Optimize Work-up (Acid-Base Extraction) purification_loss->optimize_workup careful_handling Careful Handling and Transfer purification_loss->careful_handling

References

Technical Support Center: Purification of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Pyridine-2,4,5-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route, which typically involves the reduction of a nitro-substituted pyridine precursor.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 2,4-diamino-5-nitropyridine.

  • Partially Reduced Intermediates: For instance, nitroso-derivatives.

  • Side-Reaction Products: Including isomers or products of over-reduction.

  • Residual Catalysts and Reagents: Such as palladium on carbon (Pd/C) or sodium dithionite.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Pyridine and its derivatives can be hygroscopic.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.

Q3: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?

A3: Discoloration of aminopyridines is often a sign of oxidation or the presence of minor, highly colored impurities. The amino groups on the pyridine ring are susceptible to air oxidation, which can lead to the formation of colored byproducts over time. Ensure proper storage under an inert atmosphere and minimize exposure to light and air during handling.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify proton- and carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of purification.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out during recrystallization.

  • Question: My this compound is forming an oil instead of crystals upon cooling. What should I do?

  • Answer: "Oiling out" typically occurs when the compound is too soluble in the chosen solvent, even at lower temperatures, or when the solution is cooled too rapidly.

    • Troubleshooting Steps:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of a less polar "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool down very slowly to room temperature, followed by further cooling in an ice bath.

      • If the problem persists, consider a different solvent system.

Issue 2: Poor recovery of the purified compound after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my this compound. How can I improve this?

  • Answer: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

    • Troubleshooting Steps:

      • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

      • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

      • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

      • Consider concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

Column Chromatography

Issue 3: Significant peak tailing during silica gel column chromatography.

  • Question: My this compound is showing significant peak tailing on a standard silica gel column. How can I achieve better peak shape?

  • Answer: The basic amino groups of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

    • Troubleshooting Steps:

      • Add a competing base to the eluent: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your mobile phase. This will neutralize the active sites on the silica gel.

      • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.

Issue 4: The compound is not eluting from the column or requires a very high polarity eluent.

  • Question: My this compound is either stuck on the column or only elutes with highly polar solvents like pure methanol, resulting in poor separation. What can I do?

  • Answer: this compound is a highly polar compound, which can lead to very strong adsorption on polar stationary phases like silica gel.

    • Troubleshooting Steps:

      • Employ a stronger mobile phase: A gradient elution starting with a moderately polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity might be effective. The addition of a small amount of ammonium hydroxide to the mobile phase can also help to displace the basic compound from the stationary phase.

      • Consider Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18 column with an aqueous mobile phase containing a suitable buffer (e.g., ammonium acetate or formate) could be a viable alternative.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds. It typically uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your sample.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvent systems include ethanol, methanol, water, or mixtures such as ethanol/water.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a starting point for purification using an amine-functionalized silica gel column.

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 10-20% methanol in DCM. The exact gradient will need to be optimized based on TLC analysis.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Packing and Elution: Pack the column with the amine-functionalized silica gel in the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity according to the optimized gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides hypothetical data for the purification of a 5.0 g crude sample of this compound. Actual results will vary depending on the initial purity and the specific conditions used.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)
Crude Product5.0--85
Recrystallization5.03.87695
Column Chromatography5.04.28498

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Assessment (HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out low_recovery Low Recovery recrystallization_issue->low_recovery peak_tailing Peak Tailing chromatography_issue->peak_tailing no_elution No Elution / High Polarity Eluent chromatography_issue->no_elution solution1 Adjust Solvent System / Cooling Rate oiling_out->solution1 solution2 Minimize Solvent / Collect Second Crop low_recovery->solution2 solution3 Add Competing Base / Change Stationary Phase peak_tailing->solution3 solution4 Use Stronger Eluent / Reversed-Phase / HILIC no_elution->solution4

Caption: Troubleshooting logic for common purification issues with this compound.

References

Optimizing reaction conditions for Pyridine-2,4,5-triamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2,4,5-triamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound is the reduction of a nitro-substituted precursor, typically 5-nitropyridine-2,4-diamine.[1] This transformation can be effectively achieved using two primary methods: catalytic hydrogenation or chemical reduction with agents like sodium dithionite.[1][2][3]

Q2: What are the advantages of catalytic hydrogenation versus chemical reduction?

Catalytic hydrogenation, often employing catalysts such as Palladium on carbon (Pd/C), is considered a "clean" method as it typically results in high yields and the byproducts are environmentally benign (e.g., water).[4] However, it requires specialized equipment for handling hydrogen gas. Chemical reduction with reagents like sodium dithionite is often more accessible in a standard laboratory setting but may require more rigorous purification to remove inorganic byproducts.[5]

Q3: What are the potential side reactions and impurities I should be aware of?

During the reduction of aromatic nitro compounds, several intermediates are formed, including nitroso and hydroxylamine species.[6][7] Incomplete reduction can lead to the accumulation of these intermediates, which can then react with each other to form dimeric impurities such as azoxy and azo compounds.[4][7] These colored byproducts can complicate purification and may even inhibit the catalyst in the case of catalytic hydrogenation.[7]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (5-nitropyridine-2,4-diamine) and the appearance of the product (this compound) will indicate the reaction's progression.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is complete according to TLC, but after work-up, the yield of this compound is very low. What could be the issue?

Answer: Low yields can stem from several factors, including:

  • Incomplete Reduction: While TLC may show the absence of the starting material, it's possible that the reaction has stalled at an intermediate stage (e.g., hydroxylamine). Ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed to completion.

  • Product Degradation: The triamine product can be sensitive to air and light. It is advisable to handle the product under an inert atmosphere and protect it from light where possible.

  • Work-up Issues: The product is a polyamine and may have significant water solubility, especially in its protonated form. During aqueous work-up, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. Adjusting the pH to be more basic before extraction can sometimes improve recovery.

  • Catalyst Inactivity (for catalytic hydrogenation): The catalyst may be poisoned or deactivated. Ensure the use of a fresh, high-quality catalyst and that the starting material and solvent are free from potential catalyst poisons like sulfur compounds.[7]

Issue 2: Difficulty in Product Purification

Question: My crude product is a dark, oily substance, and I am having trouble obtaining a pure, solid product. What purification strategies can I employ?

Answer: The purification of this compound can be challenging due to its polarity and potential for multiple protonation states. Consider the following approaches:

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can be effective. Due to the polar nature of the triamine, polar solvents or solvent mixtures are likely to be required. Experiment with solvent systems such as ethanol/water or isopropanol/ether.

  • Column Chromatography: For highly impure samples, column chromatography on silica gel can be employed. A polar mobile phase, possibly containing a small amount of a basic modifier like triethylamine or ammonia in the eluent, may be necessary to prevent streaking and improve recovery.

  • Salt Formation and Purification: A common strategy for purifying amines is to form a hydrochloride (HCl) salt. The salt often has better crystallinity and can be more easily purified by recrystallization. The free base can then be regenerated by treatment with a base. Washing the isolated salt with a non-polar organic solvent like diethyl ether or hexane can help remove non-polar impurities.[8]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation and sodium dithionite reduction.

Protocol 1: Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of aromatic nitro compounds using palladium on carbon.

Materials:

  • 5-nitropyridine-2,4-diamine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol (degassed)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 5-nitropyridine-2,4-diamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under a stream of inert gas.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Reduction with Sodium Dithionite

This protocol is adapted from general procedures for the reduction of nitroarenes using sodium dithionite.[6][9]

Materials:

  • 5-nitropyridine-2,4-diamine

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide solution

  • Water

  • Organic solvent (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask, suspend 5-nitropyridine-2,4-diamine (1.0 eq) in a mixture of water and ammonium hydroxide solution.

  • Heat the mixture with stirring until the starting material dissolves.

  • In a separate flask, prepare a solution of sodium dithionite (typically 3-5 eq) in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound. The reaction is exothermic, and the temperature may increase.

  • After the addition is complete, continue to stir the reaction mixture, maintaining a temperature of around 60-80°C, until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product as necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for this compound Synthesis

ParameterCatalytic HydrogenationSodium Dithionite Reduction
Reducing Agent H₂ gas with Pd/C catalystSodium Dithionite (Na₂S₂O₄)
Typical Solvents Ethanol, MethanolWater, Aqueous Ammonia
Reaction Temperature Room Temperature60-80 °C
Typical Reaction Time 2-16 hours1-5 hours
Work-up Filtration of catalystLiquid-liquid extraction
Pros High yield, clean byproductsInexpensive, no special equipment
Cons Requires hydrogenation equipmentOften requires more purification
Reported Yields Generally high (can exceed 90%)Moderate to high (70-90%)

Visualizations

ReactionPathway Start 5-Nitropyridine-2,4-diamine Intermediate Nitroso/Hydroxylamine Intermediates Start->Intermediate Reduction (H2/Pd-C or Na2S2O4) Product This compound Intermediate->Product Further Reduction SideProduct Azoxy/Azo Impurities Intermediate->SideProduct Dimerization

Caption: Synthetic pathway for this compound synthesis.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Starting Material AddReagent Add Reducing Agent/Catalyst Dissolve->AddReagent Stir Stir at Appropriate Temperature AddReagent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Isolate Isolate Crude Product Monitor->Isolate Reaction Complete Purify Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: General experimental workflow for synthesis.

TroubleshootingTree Start Low Yield or Impure Product CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Is the crude product impure? Start->CheckPurity Incomplete Incomplete Reaction CheckCompletion->Incomplete No Impure Impure Product CheckPurity->Impure Yes Solution1 Increase reaction time or excess of reducing agent. Incomplete->Solution1 Solution2 Optimize purification method (recrystallization, chromatography, or salt formation). Impure->Solution2

Caption: Troubleshooting decision tree for common issues.

References

Common side reactions in the synthesis of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2,4,5-triamine. The following information addresses common side reactions and other issues that may be encountered during its preparation, primarily focusing on the common synthetic route involving the reduction of a nitro-substituted pyridine precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed laboratory and industrial synthesis of this compound involves the reduction of a nitro-substituted precursor.[1] Specifically, the reduction of 5-nitropyridine-2,4-diamine is a common pathway. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and sodium dithionite being two of the most prevalent methods.[1]

Q2: My reaction is complete, but the isolated product is dark and seems to degrade quickly. What is happening?

A2: this compound, like many aromatic polyamines, is highly susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during workup, purification, and storage. Using degassed solvents and storing the final product in a dark, cold, and inert environment is highly recommended.

Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?

A3: During the reduction of 5-nitropyridine-2,4-diamine, several side products can form, leading to a complex reaction mixture. The most common side reactions and their products are:

  • Incomplete Reduction: The reduction of the nitro group can be partial, resulting in the formation of 5-nitrosopyridine-2,4-diamine or 5-hydroxylaminopyridine-2,4-diamine.

  • Hydrolysis: Under certain pH conditions, particularly if the reaction is performed in acidic media and heated, one or more of the amino groups can be hydrolyzed to a hydroxyl group, forming aminopyridinols.

  • Azo-Compound Formation: Condensation between the nitroso or hydroxylamine intermediates and an amino group of another molecule can lead to the formation of dimeric azo or azoxy compounds, which are often highly colored.

  • Polymerization/Decomposition: The highly reactive triamine product can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acidic or oxidizing agents.

Q4: How can I minimize the formation of these side products?

A4: Minimizing side product formation requires careful control of reaction conditions:

  • For Incomplete Reduction: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the endpoint.

  • For Hydrolysis: Maintain a neutral or slightly basic pH during the reaction and workup, and avoid prolonged heating.

  • For Azo-Compound Formation: Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations of intermediates.

  • For Polymerization/Decomposition: Work at the lowest effective temperature and for the minimum time necessary. As mentioned, handling the product under an inert atmosphere is critical.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions for the synthesis of this compound via the reduction of 5-nitropyridine-2,4-diamine.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product degradation during workup. 3. Adsorption of the product onto the catalyst (for catalytic hydrogenation). 4. Inefficient extraction due to the product's polarity.1. Monitor the reaction closely by TLC or LC-MS to ensure full conversion of the starting material. Add more reducing agent if necessary. 2. Perform the workup under an inert atmosphere, use degassed solvents, and minimize exposure to light and heat. 3. After filtration of the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol. In some cases, adding a small amount of acid to the wash solvent can help desorb the amine product. 4. Use a more polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Continuous extraction may be necessary for quantitative recovery.
Product is Highly Colored (Dark Brown/Black) 1. Oxidation of the triamine product. 2. Presence of azo-compound impurities.1. Handle the reaction mixture and isolated product under an inert atmosphere (N₂ or Ar). Use antioxidants during workup if compatible. 2. Optimize reaction conditions to ensure rapid and complete reduction of the nitro group. Purification by column chromatography may be required to remove colored impurities.
Formation of Insoluble Byproducts 1. Polymerization of the product or intermediates. 2. Formation of insoluble metal hydroxides (if using metal-based reducing agents).1. Maintain a lower reaction temperature and ensure homogeneous reaction conditions with efficient stirring. 2. Adjust the pH of the reaction mixture during workup to dissolve metal salts before filtration or extraction.
Inconsistent Results/Reaction Fails to Initiate 1. Deactivated catalyst (for catalytic hydrogenation). 2. Poor quality of reducing agent (e.g., old sodium dithionite).1. Use fresh, high-quality catalyst. Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). 2. Use freshly opened or properly stored sodium dithionite. Its quality can be checked by standard methods.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Catalytic Hydrogenation of 5-Nitropyridine-2,4-diamine

This method is often preferred for its clean reaction profile and easier workup.

Materials:

  • 5-Nitropyridine-2,4-diamine

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol (degassed)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation flask, a suspension of 5-nitropyridine-2,4-diamine (1 equivalent) in degassed ethanol or methanol is prepared.

  • The flask is purged with an inert gas.

  • Palladium on carbon (typically 5-10 mol% of Pd relative to the substrate) is carefully added under the inert atmosphere.

  • The flask is connected to a hydrogenation apparatus. The atmosphere is replaced with hydrogen gas (typically at a pressure of 1-4 atm).

  • The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by the uptake of hydrogen and by TLC or LC-MS.

  • Upon completion, the reaction vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake is washed with additional degassed solvent.

  • The filtrate is concentrated under reduced pressure at a low temperature to yield the crude this compound.

  • The product should be stored under an inert atmosphere in a dark and cold place. Further purification can be achieved by recrystallization from a suitable solvent system under inert conditions.

Protocol 2: Reduction of 5-Nitropyridine-2,4-diamine with Sodium Dithionite

This method is a viable alternative when catalytic hydrogenation equipment is not available.

Materials:

  • 5-Nitropyridine-2,4-diamine

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous ammonia or another suitable base

  • Water (degassed)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • 5-Nitropyridine-2,4-diamine (1 equivalent) is dissolved or suspended in a mixture of water and a suitable organic solvent in a round-bottom flask under an inert atmosphere.

  • The mixture is cooled in an ice bath.

  • Sodium dithionite (typically 3-5 equivalents) is added portion-wise, maintaining the temperature below 10-15 °C. The pH of the mixture should be kept basic (pH > 8) by the addition of aqueous ammonia.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature.

  • The resulting crude product should be stored under an inert atmosphere and can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 5-Nitropyridine-2,4-diamine 5-Nitropyridine-2,4-diamine This compound This compound 5-Nitropyridine-2,4-diamine->this compound [H] (e.g., H₂/Pd-C or Na₂S₂O₄) Nitroso_Intermediate 5-Nitrosopyridine-2,4-diamine 5-Nitropyridine-2,4-diamine->Nitroso_Intermediate Incomplete Reduction Oxidized_Product Oxidized/Polymeric Products This compound->Oxidized_Product [O] (Air) Hydroxylamine_Intermediate 5-Hydroxylaminopyridine-2,4-diamine Nitroso_Intermediate->Hydroxylamine_Intermediate Partial Reduction Azo_Dimer Azo/Azoxy Byproducts Hydroxylamine_Intermediate->Azo_Dimer Condensation

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Solutions start Start Synthesis check_completion Monitor Reaction by TLC/LC-MS start->check_completion workup Workup Under Inert Atmosphere check_completion->workup Reaction Complete add_reagent Add More Reducing Agent / Extend Time check_completion->add_reagent low_yield Low Yield? workup->low_yield product_ok Pure Product Obtained dark_color Dark Color? low_yield->dark_color No optimize_workup Optimize Workup & Purification low_yield->optimize_workup Yes insolubles Insolubles Present? dark_color->insolubles No dark_color->optimize_workup Yes insolubles->product_ok No check_temp_stirring Check Temperature & Stirring insolubles->check_temp_stirring Yes add_reagent->check_completion optimize_workup->workup check_temp_stirring->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving the Stability of Pyridine-2,4,5-triamine in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of Pyridine-2,4,5-triamine in solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?

A1: Discoloration of your this compound solution is a common indicator of degradation, likely due to oxidation. Polyamino-substituted pyridines are susceptible to oxidation, especially when in their free base form and exposed to air and light. This process can lead to the formation of colored byproducts.

Q2: How can I minimize the degradation of this compound in my solutions?

A2: To minimize degradation, consider the following strategies:

  • Use the Salt Form: Whenever possible, use a salt form of this compound (e.g., hydrochloride salt). The salt form is generally more stable in solution compared to the free base, particularly under oxidative stress.[1][2]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control pH: The stability of aminopyridines can be pH-dependent. While specific data for this compound is limited, it is advisable to buffer your solutions and evaluate stability at different pH values to find the optimal condition for your application.

  • Low Temperature Storage: Store your solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

  • Use of Antioxidants: Consider the addition of antioxidants to your solution. While specific antioxidants for this compound have not been extensively documented, exploring common laboratory antioxidants on a small scale may be beneficial.[3][4]

Q3: What are the likely degradation products of this compound?

A3: Based on studies of similar polyaminopyridines like 3,4-diaminopyridine, the primary degradation pathway is oxidation.[1][2] The likely degradation products for this compound would be N-oxides (oxidation at the pyridine ring nitrogen or the amino groups) and potentially nitro-substituted derivatives resulting from the oxidation of the amino groups.[1][2]

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. Could these be degradation products?

A4: Yes, new peaks in your chromatogram, especially those that increase in area over time or upon exposure to stress conditions (heat, light, oxidizing agents), are likely degradation products. A stability-indicating HPLC method should be used to separate the parent compound from its potential degradants.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid discoloration of the solution Oxidation of the free base form.1. Switch to a salt form of this compound if possible. 2. Prepare solutions fresh before use. 3. De-gas your solvent and work under an inert atmosphere. 4. Protect the solution from light.
Precipitate formation in the solution Degradation leading to insoluble products or change in pH affecting solubility.1. Filter the solution through a compatible syringe filter before use. 2. Investigate the stability of the compound at different pH values using a buffered system. 3. Analyze the precipitate to determine if it is a degradation product.
Inconsistent experimental results Degradation of the stock solution over time.1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, perform a qualification check (e.g., by HPLC) before each use to confirm its concentration and purity. 3. Store stock solutions at low temperatures and protected from light.
Loss of compound potency or activity Chemical degradation of this compound.1. Implement the stabilization strategies outlined in the FAQs. 2. Conduct a forced degradation study to understand the stability limits of your compound under your experimental conditions.

Quantitative Data on Stability

Table 1: Comparative Stability of 3,4-Diaminopyridine Forms under Oxidative Stress

Compound Form Stress Condition Observation Reference
Molecular (Free Base)5% or 15% H₂O₂Significant degradation observed.[1][2]
Salt Form5% or 15% H₂O₂Significantly more stable than the molecular form.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Preparing a More Stable Solution of this compound
  • Select the Salt Form: If available, choose a salt form of this compound for preparing your solution.

  • Solvent Preparation: Use a high-purity, degassed solvent. If using an aqueous buffer, prepare it with deionized water and filter it. Purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: In a clean, amber glass vial, weigh the required amount of this compound. Add the degassed solvent to the vial and dissolve the compound completely, sonicating briefly if necessary.

  • Inert Atmosphere: Blanket the headspace of the vial with an inert gas before sealing it tightly with a suitable cap.

  • Storage: Store the solution at 2-8 °C and protected from light. For long-term storage, consider freezing the solution, but first ensure that the compound is stable to freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven (e.g., at 60 °C).

    • Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of the time-zero sample. Note the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep1 Weigh this compound prep2 Degas Solvent prep1->prep2 prep3 Dissolve under Inert Gas prep2->prep3 prep4 Store at 2-8°C, Protected from Light prep3->prep4 stress1 Acid/Base Hydrolysis prep4->stress1 Expose to Stress stress2 Oxidation (H2O2) prep4->stress2 Expose to Stress stress3 Thermal Stress prep4->stress3 Expose to Stress stress4 Photolytic Stress prep4->stress4 Expose to Stress analysis1 HPLC-UV Analysis stress1->analysis1 Sample at Time Points stress2->analysis1 Sample at Time Points stress3->analysis1 Sample at Time Points stress4->analysis1 Sample at Time Points analysis2 Identify Degradants (LC-MS) analysis1->analysis2 analysis3 Assess Stability analysis2->analysis3

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound (Free Base) product1 N-Oxides parent->product1 Oxidation product2 Nitro Derivatives parent->product2 Oxidation condition1 Oxygen condition1->parent condition2 Light condition2->parent condition3 Heat condition3->parent

Caption: Proposed oxidative degradation pathway for this compound.

References

How to avoid impurities in Pyridine-2,4,5-triamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Pyridine-2,4,5-triamine, with a focus on avoiding common impurities.

Troubleshooting Guide: Common Issues in this compound Synthesis

The primary route for synthesizing this compound involves the reduction of a nitro-substituted precursor, typically 5-nitropyridine-2,4-diamine, using reagents like sodium dithionite or through catalytic hydrogenation.[1] This guide addresses common issues encountered during this process.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Reduction: The reducing agent may be old or insufficient. The reaction time or temperature may be inadequate.- Use a fresh batch of high-purity reducing agent (e.g., sodium dithionite).- Increase the molar excess of the reducing agent.- Extend the reaction time and/or moderately increase the temperature, while monitoring the reaction by TLC or HPLC.
Side Reactions: Uncontrolled reaction conditions can lead to the formation of byproducts.- Maintain the recommended reaction temperature. For instance, in nitrosation reactions to form precursors, keeping the temperature low (0-20°C) can prevent the formation of complex azo polymers.[2] - Ensure a homogenous reaction mixture through efficient stirring.
Product is a Dark Oil or Tar Formation of Polymeric Byproducts: Overheating or localized high concentrations of reagents can lead to the formation of tar-like substances.[3]- Add reagents portion-wise to control the reaction exotherm.- Ensure vigorous stirring to maintain a uniform temperature throughout the reaction vessel.
Oxidation of the Product: The triamine product can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- After the reaction is complete, cool the mixture before exposure to air during workup.
Presence of Multiple Spots on TLC/HPLC Incomplete Reduction: The presence of the starting nitro compound or partially reduced intermediates (e.g., nitroso or hydroxylamino species).- As with low yield, optimize the amount of reducing agent, reaction time, and temperature.
Formation of Azo Compounds: Side reactions between the amino groups and nitroso intermediates can form colored azo impurities, particularly at elevated temperatures.[2]- Maintain a low reaction temperature, especially during the initial stages of the reduction.
Hydrolysis or Other Side Reactions: If the reaction is performed under strongly acidic or basic conditions, hydrolysis of the amino groups or other side reactions can occur.- Maintain the pH of the reaction mixture within the optimal range for the specific reducing agent used.
Difficulty in Isolating a Pure Solid Product Residual Impurities Inhibiting Crystallization: The presence of even small amounts of impurities can prevent the product from crystallizing.- Attempt to purify the crude product using column chromatography before recrystallization.
Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor for effective recrystallization.- Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold. Common solvents for polar compounds like aminopyridines include water, ethanol, or mixtures thereof.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key impurities?

A1: The most common route is the reduction of 5-nitropyridine-2,4-diamine.[1] Key potential impurities include:

  • Unreacted 5-nitropyridine-2,4-diamine: Due to incomplete reduction.

  • Partially reduced intermediates: Such as 5-nitrosopyridine-2,4-diamine or 5-hydroxylaminopyridine-2,4-diamine.

  • Azo-bridged dimers: Formed from side reactions of the amino and nitroso groups, especially at higher temperatures.[2]

  • Oxidation products: The triamine product is susceptible to air oxidation, which can lead to colored impurities.

  • Inorganic salts: Byproducts from the reducing agent (e.g., sulfates from sodium dithionite).

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC to separate the polar triamine product from the less polar nitro starting material would be a mixture of a polar organic solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes), often with a small amount of a basic modifier like triethylamine to reduce tailing of the amine spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What is the best method for purifying the crude this compound?

A3: A combination of techniques is often most effective.

  • Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in a dilute acid, washed with an organic solvent, and then the aqueous layer can be basified to precipitate the purified amine.

  • Recrystallization: This is a highly effective method for purifying solid products. Finding a suitable solvent is key. Water or ethanol are good starting points for small-scale tests.[4][5][6][7]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography can be used. For basic compounds like this compound that may streak on silica gel, it is recommended to either:

    • Add a small percentage of a base (e.g., 1-2% triethylamine or ammonia) to the eluent.

    • Use a different stationary phase, such as basic alumina or amine-functionalized silica.[8]

Q4: My purified this compound darkens over time. How can I prevent this?

A4: The darkening of the product is likely due to oxidation. To prevent this, store the purified solid in a dark container under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) and at a low temperature (2-8°C).

Experimental Protocols

Synthesis of this compound via Reduction of 5-Nitropyridine-2,4-diamine with Sodium Dithionite

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Nitropyridine-2,4-diamine

  • Sodium Dithionite (Na₂S₂O₄)

  • Ammonium Hydroxide solution

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 5-nitropyridine-2,4-diamine in a mixture of deionized water and ethanol.

  • Gently heat the suspension with stirring to a temperature of 50-60°C.

  • In a separate beaker, prepare a solution of sodium dithionite in warm deionized water.

  • Add the sodium dithionite solution dropwise to the suspension of the nitro compound over a period of 30-60 minutes. The color of the reaction mixture will likely change.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, the pH can be adjusted with ammonium hydroxide to induce precipitation.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.[4]

  • Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data Summary

Parameter Condition A Condition B Condition C Expected Outcome
Reducing Agent Sodium DithioniteCatalytic Hydrogenation (Pd/C)Iron Powder / Acetic AcidSodium dithionite and catalytic hydrogenation are generally cleaner than metal/acid reductions.
Temperature 50-60°CRoom Temperature80-90°CHigher temperatures can increase the rate of reaction but may also lead to more byproduct formation.
Atmosphere Inert (Nitrogen)Inert (Nitrogen/Hydrogen)AirAn inert atmosphere is crucial to prevent oxidation of the triamine product.
Purity of Reagents Standard GradeHigh PurityStandard GradeThe purity of the reducing agent can impact the formation of side products.[3]
Expected Yield Moderate to HighHighModerateCatalytic hydrogenation often gives the highest yields for clean reductions.
Expected Purity GoodExcellentFair to GoodCatalytic hydrogenation typically results in the highest purity product. Metal/acid reductions may require more extensive purification.

Visualizations

Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Nitropyridine-2,4-diamine reduction Reduction (e.g., Na2S2O4 or H2/Pd-C) start->reduction crude_product Crude this compound reduction->crude_product extraction Acid-Base Extraction (Optional) crude_product->extraction recrystallization Recrystallization extraction->recrystallization column Column Chromatography (If necessary) recrystallization->column If impurities remain pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Formation

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Impure Product Detected (e.g., by TLC/HPLC) incomplete_reduction Incomplete Reduction start->incomplete_reduction side_reactions Side Reactions (e.g., Azo formation) start->side_reactions oxidation Product Oxidation start->oxidation optimize_reduction Optimize Reduction Conditions: - Increase reducing agent - Extend reaction time/temp incomplete_reduction->optimize_reduction control_temp Control Reaction Temperature: - Maintain low temperature - Portion-wise addition of reagents side_reactions->control_temp inert_atmosphere Use Inert Atmosphere: - Nitrogen or Argon blanket oxidation->inert_atmosphere

Caption: A troubleshooting diagram illustrating the logical steps to identify and address common sources of impurities.

References

Technical Support Center: Scaling Up the Synthesis of Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of Pyridine-2,4,5-triamine (CAS 23244-87-3).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound? A1: A prevalent strategy involves a multi-step synthesis starting from a substituted nitropyridine.[1] This typically includes sequential nucleophilic aromatic substitution (amination) of halo-pyridines followed by the chemical or catalytic reduction of a nitro group to form the final amine.

Q2: Why is the amination of pyridine rings challenging? A2: The amination of halopyridines can be difficult because the pyridine nitrogen can coordinate with and poison the palladium catalysts often used in cross-coupling reactions like the Buchwald-Hartwig amination.[2] This necessitates careful selection of ligands and reaction conditions to minimize catalyst inhibition.

Q3: My final product is dark-colored. Is this normal and how can I purify it? A3: Aminopyridine compounds can be susceptible to air oxidation, which often results in discoloration (e.g., turning brown or dark red).[3][4] While a slight color may be acceptable depending on purity requirements, significant discoloration suggests impurities. Purification can be achieved by recrystallization, often with the use of a decolorizing agent like activated carbon (Norit), or by flash column chromatography.[3][5]

Q4: What are the key safety considerations for this synthesis? A4: Key safety considerations include:

  • Reagents: Handle reagents like ammonia, hydrazine, and strong bases in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: When using hydrogen gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, ensure a properly set up, oxygen-free (inert) atmosphere to prevent the risk of fire or explosion.

  • Pressure: Scale-up reactions, especially hydrogenations, may be run under pressure. Use certified pressure-rated equipment and appropriate shielding.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.

Synthesis Workflow SM Starting Material (e.g., 2,4-Dichloro-5-nitropyridine) Step1 Step 1: Selective Amination (C4) Ammonia source, Solvent, Heat SM->Step1 Int1 Intermediate 1 (2-Chloro-5-nitro-pyridin-4-amine) Step1->Int1 Step2 Step 2: Second Amination (C2) Ammonia source, Heat, Pressure Int1->Step2 Int2 Intermediate 2 (5-Nitropyridine-2,4-diamine) Step2->Int2 Step3 Step 3: Nitro Group Reduction Reducing Agent, Catalyst Int2->Step3 Purify Purification (Recrystallization / Chromatography) Step3->Purify Product Final Product (this compound) Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Problem Observed Problem: Low Overall Yield Check1 Which step has low conversion? Problem->Check1 Step1_Low Step 1/2: Amination Check1->Step1_Low Steps 1 or 2 Step3_Low Step 3: Reduction Check1->Step3_Low Step 3 Cause1A Cause: Insufficient Temperature/ Pressure or Reaction Time Step1_Low->Cause1A Cause1B Cause: Poor Reagent Quality (e.g., wet solvent/amine) Step1_Low->Cause1B Cause3A Cause: Catalyst Inactivity (Poisoned or Expired) Step3_Low->Cause3A Cause3B Cause: Incomplete Reaction (Insufficient reducing agent/time) Step3_Low->Cause3B Solution1A Solution: Increase temperature/ pressure and/or extend time. Monitor via TLC/LC-MS. Cause1A->Solution1A Solution1B Solution: Use freshly distilled solvents and high-purity reagents. Cause1B->Solution1B Solution3A Solution: Use fresh catalyst. Ensure inert atmosphere (for Pd/C). Cause3A->Solution3A Solution3B Solution: Increase equivalents of reducing agent. Monitor completion. Cause3B->Solution3B

Caption: Troubleshooting decision tree for low-yield synthesis reactions.

Detailed Experimental Protocol

This protocol describes a representative three-step synthesis starting from 2,4-dichloro-5-nitropyridine.

Step 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine

  • Setup: In a pressure-rated vessel, suspend 2,4-dichloro-5-nitropyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Reagent Addition: Cool the mixture to 0-5 °C and bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol (e.g., 7N) (2.0-3.0 eq) dropwise.

  • Reaction: Seal the vessel and heat to 60-80 °C. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities. Dry under vacuum.

Step 2: Synthesis of 5-Nitropyridine-2,4-diamine

  • Setup: Combine the 2-chloro-5-nitropyridin-4-amine (1.0 eq) from Step 1 with a solution of ammonia in methanol (e.g., 7N) (5.0-10.0 eq) in a high-pressure autoclave.

  • Reaction: Seal the autoclave and heat to 120-140 °C for 24-48 hours. The internal pressure will increase significantly.

  • Workup: After cooling completely to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the resulting solid with water, filter, and dry under vacuum to yield the diamine intermediate.

Step 3: Synthesis of this compound (Nitro Group Reduction)

  • Setup: To a flask under an inert atmosphere (N₂ or Argon), add 5-nitropyridine-2,4-diamine (1.0 eq), a solvent (e.g., ethanol, methanol, or ethyl acetate), and a hydrogenation catalyst.

  • Reaction:

    • Catalytic Hydrogenation: Add 5-10% Palladium on Carbon (Pd/C) (5-10 mol%). Purge the flask with H₂ gas and maintain a hydrogen atmosphere (from a balloon or at positive pressure) with vigorous stirring. The reaction is often exothermic and is typically complete in 2-12 hours at room temperature.[1]

    • Chemical Reduction: Alternatively, use a chemical reducing agent like sodium dithionite in an aqueous or mixed aqueous/organic solvent system.[6]

  • Workup:

    • For Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • For Chemical Reduction: Proceed with an appropriate aqueous workup and extraction.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.

Data Presentation: Comparison of Reduction Conditions

The choice of reducing agent in Step 3 is critical for yield and purity. The following table summarizes common conditions for the reduction of aromatic nitro groups.[7][8]

Reducing SystemCatalyst/ReagentTypical SolventTemperature (°C)Typical Yield RangeNotes
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CEthanol / Methanol25 - 4085-95%Most common method; may be sensitive to catalyst poisons.
Catalytic HydrogenationH₂ (1 atm), Raney NiEthanol25 - 5080-90%Good alternative if dehalogenation is a concern on other substrates.[7]
Chemical ReductionSodium Dithionite (Na₂S₂O₄)H₂O / Dioxane60 - 8070-85%Useful when hydrogenation is not feasible; requires aqueous workup.[6]
Chemical ReductionTin(II) Chloride (SnCl₂)Ethanol / HCl50 - 7075-90%Mild method compatible with many functional groups.[7]
Chemical ReductionIron (Fe) / Acetic AcidAcetic Acid / H₂O80 - 10070-85%Inexpensive but can require strongly acidic conditions.[7]

Troubleshooting Guide

Problem 1: Low yield or stalled reaction in amination steps (Step 1 or 2).

  • Possible Cause: Inadequate temperature or pressure, especially in Step 2, leading to poor reaction kinetics.

  • Solution: Ensure the reaction vessel is properly sealed and reaches the target temperature. For scale-up, internal temperature monitoring is crucial. Increase reaction time and monitor by LC-MS until starting material is consumed.

  • Possible Cause: Impure or wet solvents/reagents. Water can interfere with amination reactions.

  • Solution: Use anhydrous solvents and ensure the ammonia source is of high quality.

Problem 2: The nitro group reduction (Step 3) is slow or incomplete.

  • Possible Cause: The hydrogenation catalyst (e.g., Pd/C) is inactive. This can be due to age, improper storage, or poisoning by impurities (e.g., sulfur) from previous steps.

  • Solution: Use a fresh batch of catalyst. Ensure the intermediate from Step 2 is sufficiently pure. If catalyst poisoning is suspected, passing a solution of the intermediate through a plug of silica gel or activated carbon before the reaction may help.

  • Possible Cause: Insufficient agitation or poor H₂ gas delivery in catalytic hydrogenation.

  • Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid surface area. On a larger scale, mechanical stirring is superior to a magnetic stir bar. Ensure the H₂ supply is maintained throughout the reaction.

  • Possible Cause: The chosen reducing agent is not strong enough or an insufficient amount was used.

  • Solution: Switch to a different reducing system as outlined in the data table. Ensure at least the stoichiometric amount of the chemical reducing agent is used, and often an excess (1.5-3.0 eq) is required.

Problem 3: Formation of a black precipitate (palladium black) during hydrogenation.

  • Possible Cause: The catalyst is decomposing, which can be caused by excessively high temperatures or incompatible functional groups.[2]

  • Solution: While the reduction of nitro groups is often robust, ensure the reaction temperature is controlled. If the reaction is highly exothermic, consider cooling or a slower addition of reagents. Filter the reaction mixture through celite to remove all palladium residues before concentrating.[2]

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: The product is highly polar and may be water-soluble, making extraction difficult. The multiple amine groups make it basic and prone to salt formation.

  • Solution: During aqueous workup, basify the solution (e.g., with Na₂CO₃ or dilute NaOH) to a pH > 10 to ensure the triamine is in its free-base form before extracting with an organic solvent like ethyl acetate or dichloromethane. For purification, cation-exchange chromatography can be an effective method for aminopyridine derivatives.[9] Recrystallization from a protic solvent like ethanol may also be effective.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4,5-triamine. The following sections detail catalyst selection, optimization strategies, and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence catalyst selection?

A1: this compound possesses multiple nucleophilic sites: the three amino groups at the C2, C4, and C5 positions, and the pyridine ring nitrogen. The amino groups are the primary sites for nucleophilic attack and condensation reactions. The pyridine nitrogen can act as a Lewis base and coordinate to metal catalysts, which can sometimes lead to catalyst inhibition or poisoning.[1] Catalyst selection should therefore consider the desired reactivity. For reactions involving the amino groups, catalysts that activate the electrophile or facilitate the desired bond formation without strong coordination to the pyridine nitrogen are preferred.

Q2: Which types of reactions are commonly performed with this compound?

A2: this compound is a key precursor for the synthesis of various heterocyclic compounds, including:

  • Purine Analogs: Through cyclocondensation reactions with one-carbon sources like formic acid or orthoformates.[2]

  • Imidazo[4,5-b]pyridines: By reacting with aldehydes or carboxylic acids.[3]

  • Metal Complexes: The triamine acts as a chelating ligand to form coordination complexes with various transition metals, which may themselves have catalytic applications.[4]

Q3: What are the common challenges encountered when working with this compound?

A3: Researchers may face several challenges, including:

  • Low Solubility: this compound can have limited solubility in common organic solvents.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to and deactivate metal catalysts.[1]

  • Side Reactions: The presence of multiple amino groups can lead to the formation of undesired byproducts.

  • Oxidation: The electron-rich nature of the molecule makes it susceptible to oxidation, which can lead to discoloration and impurity formation.

Troubleshooting Guides

Issue 1: Low Yield in Cyclocondensation Reactions (e.g., Purine Synthesis)
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Ensure efficient removal of water or other small molecule byproducts (e.g., using a Dean-Stark trap for water).
Catalyst deactivation - If using a metal catalyst, consider that the pyridine nitrogen may be causing poisoning.[1] Try using a more robust catalyst or a higher catalyst loading. - For acid-catalyzed reactions, ensure the acid is not consumed by the basic sites on the reactant. Use a stoichiometric amount or a stronger acid if necessary.
Side product formation - Lower the reaction temperature to improve selectivity. - Change the order of reagent addition. - Protect one or more amino groups to direct the reaction to the desired site.
Poor quality of starting material - Purify the this compound before use (e.g., by recrystallization). - Ensure other reagents (e.g., formic acid, aldehydes) are of high purity.
Issue 2: Catalyst Poisoning in Metal-Catalyzed Cross-Coupling Reactions

While specific cross-coupling protocols for this compound are not abundant in the literature, issues with catalyst poisoning are common for pyridine-containing substrates in reactions like Suzuki or Buchwald-Hartwig couplings.

Possible Cause Troubleshooting Steps
Coordination of pyridine nitrogen to the metal center - Use of specialized ligands: Employ bulky, electron-rich phosphine ligands that can stabilize the metal center and reduce inhibition by the pyridine nitrogen. - Employ pre-catalysts: Use well-defined palladium pre-catalysts that are more resistant to poisoning. - Acidic additives: Addition of a non-coordinating acid can protonate the pyridine nitrogen, reducing its ability to bind to the catalyst.[1]
Impurities in reagents or solvents - Use high-purity, degassed solvents and reagents. Common poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.
Catalyst deactivation through other pathways - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using an oxygen-sensitive catalyst.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-3H-imidazo[4,5-b]pyridine (a Purine Analog)

This protocol is adapted from the general Traube purine synthesis, using this compound as the starting material.[2]

Reaction Scheme:

Materials:

  • This compound

  • Formic acid (98-100%)

  • Oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in formic acid (5-10 volumes).

  • Heat the solution in an oil bath at 100 °C for 30 minutes.

  • Gradually raise the temperature to 210 °C over 45 minutes and maintain it for an additional 30 minutes.

  • Lower the temperature to 110 °C and continue heating until the excess formic acid has evaporated.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve this compound in Formic Acid heat1 Heat at 100°C for 30 min dissolve->heat1 heat2 Increase temp to 210°C and hold for 30 min heat1->heat2 evaporate Lower temp to 110°C to evaporate excess acid heat2->evaporate cool Cool to Room Temperature evaporate->cool purify Purify by Recrystallization cool->purify G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis PyridineDerivative Pyridine Derivative PyridineDerivative->VEGFR2 Inhibits G cluster_0 Cell Cycle Control cluster_1 Transcription Control CyclinD Cyclin D CDK6 CDK6 CyclinD->CDK6 Rb Rb CDK6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Aminopyrimidine Aminopyrimidine Derivative Aminopyrimidine->CDK6 Inhibits Aminopyrimidine->CDK9 Inhibits

References

Managing exothermic reactions in Pyridine-2,4,5-triamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Pyridine-2,4,5-triamine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Uncontrolled Exothermic Reaction During Nitro Group Reduction

Question: My reaction is exhibiting a dangerous and uncontrolled temperature spike during the reduction of 5-nitropyridine-2,4-diamine. How can I mitigate this?

Answer: The reduction of aromatic nitro compounds is a highly exothermic process, and careful control is crucial to prevent a thermal runaway. Here are several strategies to manage the exotherm:

  • Controlled Reagent Addition: The most critical factor is the rate of addition of your reducing agent or the nitro compound itself. Instead of adding the entire portion at once, utilize a controlled addition funnel for liquids or portion-wise addition for solids. This allows the cooling system to dissipate the heat as it is generated.

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system. An ice-water bath is standard, but for larger scale reactions, a cryostat or a cooling coil with a circulating coolant might be necessary. Monitor the internal temperature of the reaction closely with a calibrated thermometer.

  • Adequate Dilution: Conducting the reaction in a larger volume of solvent increases the thermal mass of the system, which can help absorb the heat generated. Ensure the starting material is soluble in the chosen solvent to maintain a homogeneous reaction mixture.[1]

  • Choice of Reducing Agent: Some reduction methods offer better control over the reaction rate. For instance, catalytic transfer hydrogenation can sometimes provide a more controlled reaction profile compared to aggressive metal/acid combinations.

  • Process Safety Analysis: For scaling up, it is highly recommended to perform a reaction calorimetry study to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is invaluable for designing a safe and scalable process.

Issue 2: Incomplete Reaction or Stalling

Question: The reduction of my 5-nitropyridine-2,4-diamine is incomplete, even after extended reaction times. What could be the cause?

Answer: Incomplete reduction can be attributed to several factors:

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvent, or from the reaction vessel itself. Sulfur-containing compounds are common catalyst poisons.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Always use a fresh, high-quality catalyst.

    • Insufficient Loading: The catalyst loading may be too low for the amount of substrate. Consider increasing the catalyst amount.

  • Poor Reagent Quality (for Metal/Acid Reductions):

    • Metal Passivation: The surface of the metal (e.g., iron, zinc) can be passivated by an oxide layer, reducing its reactivity. Pre-activation of the metal by washing with dilute acid may be necessary.

    • Degraded Reagents: Reagents like sodium dithionite can decompose over time. It is advisable to use a freshly opened bottle.[1]

  • Poor Solubility: If the 5-nitropyridine-2,4-diamine is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.[1] Consider a different solvent system or the addition of a co-solvent to improve solubility.

  • Insufficient Agitation: In heterogeneous reactions (e.g., with a solid catalyst or metal), efficient stirring is crucial to ensure good mass transfer.

Issue 3: Formation of Side Products

Question: My final product is contaminated with impurities. What are the likely side products and how can I avoid them?

Answer: The reduction of nitro groups can proceed through several intermediates, and if the reaction is not driven to completion, these can be observed as impurities. Common side products include nitroso and hydroxylamine intermediates. The formation of azoxy compounds can also occur, especially at elevated temperatures.[1]

To minimize side product formation:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time.

  • Maintain Temperature Control: Overheating can lead to the formation of condensation byproducts.[1]

  • Inert Atmosphere: For some reduction methods, particularly catalytic hydrogenation, ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) before introducing hydrogen can prevent side reactions.

  • Proper Work-up: The triamine product can be sensitive to air oxidation. It is advisable to perform the work-up and purification under an inert atmosphere if possible.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat of reaction for the reduction of an aromatic nitro group?

A1: The hydrogenation of nitrobenzene to aniline has an average experimental heat of reaction of approximately -581.87 kJ/mol. While the exact value for 5-nitropyridine-2,4-diamine may differ, this provides a good estimate of the significant exothermicity to be expected.

Q2: Which solvent is recommended for the reduction of 5-nitropyridine-2,4-diamine?

A2: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are often used. For reductions with metals like iron, a mixture of ethanol and water with a small amount of acid (like acetic acid or hydrochloric acid) is common. The key is to ensure the starting material has good solubility.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot test for the presence of the nitro starting material can also be useful. For catalytic hydrogenation, the uptake of hydrogen gas can be monitored using a gas burette or a pressure transducer.

Q4: What are the safety precautions I should take when handling this compound and its precursors?

A4: 5-nitropyridine-2,4-diamine and this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Given the highly exothermic nature of the reduction, a safety shield should be used, and the reaction should never be left unattended.

Quantitative Data

Table 1: Estimated Thermochemical Data for Nitro Group Reduction

ReactionReagentsAverage Heat of Reaction (kJ/mol)Notes
Nitrobenzene HydrogenationH₂, Pd/C-581.87Provides an estimate for the exothermicity of nitro group reduction.

Table 2: Recommended Reaction Conditions for Controlled Reduction

ParameterCatalytic Hydrogenation (Pd/C)Iron/Acetic Acid Reduction
Temperature 25-50 °C50-80 °C (initial heating may be required)
Pressure (H₂) 1-4 atmN/A
Solvent Ethanol, MethanolEthanol/Water/Acetic Acid
Reagent Addition Controlled hydrogen introductionSlow, portion-wise addition of iron powder
Safety Monitor hydrogen uptake and temperatureMonitor internal temperature closely after each addition

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-nitropyridine-2,4-diamine

Materials:

  • 5-nitropyridine-2,4-diamine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 5-nitropyridine-2,4-diamine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product as necessary, potentially under an inert atmosphere to prevent oxidation.

Protocol 2: Reduction of 5-nitropyridine-2,4-diamine with Iron in Acetic Acid

Materials:

  • 5-nitropyridine-2,4-diamine

  • Iron powder, fine grade

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 5-nitropyridine-2,4-diamine (1.0 eq) in a mixture of ethanol and water.

  • Add glacial acetic acid to the mixture.

  • Heat the mixture to a gentle reflux.

  • Once at reflux, begin the portion-wise addition of iron powder. Caution: The reaction is highly exothermic. Monitor the internal temperature closely and control the rate of addition to maintain a steady reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • After the addition is complete, continue to stir the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron salts. Wash the solids with ethanol.

  • Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify as needed.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Isolation Start Start Synthesis Setup Setup Reaction Vessel with Cooling Start->Setup Dissolve Dissolve Nitro-Pyridine in Solvent Setup->Dissolve Add_Reagent Slowly Add Reducing Agent Dissolve->Add_Reagent Monitor_Temp Monitor Internal Temperature Add_Reagent->Monitor_Temp Exothermic Step Check_Progress Monitor Reaction Progress (TLC/HPLC) Add_Reagent->Check_Progress Monitor_Temp->Add_Reagent Adjust Addition Rate Complete Reaction Complete? Check_Progress->Complete Complete->Add_Reagent No Quench Quench Reaction Complete->Quench Yes Isolate Isolate Product Quench->Isolate End End Isolate->End

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic cluster_exotherm Uncontrolled Exotherm cluster_incomplete Incomplete Reaction cluster_side_products Side Products Start Problem Encountered Exotherm_Issue Uncontrolled Temperature Rise Start->Exotherm_Issue Incomplete_Issue Reaction Stalled Start->Incomplete_Issue Side_Product_Issue Impure Product Start->Side_Product_Issue Sol_Cooling Improve Cooling Exotherm_Issue->Sol_Cooling Sol_Addition Slow Reagent Addition Exotherm_Issue->Sol_Addition Sol_Dilution Increase Solvent Volume Exotherm_Issue->Sol_Dilution Sol_Catalyst Check Catalyst Activity Incomplete_Issue->Sol_Catalyst Sol_Reagent Use Fresh Reagents Incomplete_Issue->Sol_Reagent Sol_Solubility Improve Solubility Incomplete_Issue->Sol_Solubility Sol_Completion Ensure Full Conversion Side_Product_Issue->Sol_Completion Sol_Temp_Control Maintain Lower Temp Side_Product_Issue->Sol_Temp_Control Sol_Inert Use Inert Atmosphere Side_Product_Issue->Sol_Inert

References

Technical Support Center: Purifying Pyridine-2,4,5-triamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Pyridine-2,4,5-triamine.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: this compound is a polar molecule due to the presence of multiple amino groups and the nitrogen atom in the pyridine ring.[1][2] Therefore, polar solvents are a good starting point for solvent screening. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] A common rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4] Given the amine functionalities, alcohols or water are plausible starting points.

Q2: My this compound sample is colored. How can I remove colored impurities during recrystallization?

A2: If your solution is colored, this may indicate the presence of impurities.[5] You can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] Use about 1-2% of the solute's weight in charcoal and boil the solution for a few minutes before performing a hot gravity filtration to remove the charcoal.

Q3: I am not getting any crystals upon cooling. What should I do?

A3: Failure to form crystals is a common issue. Here are several techniques to induce crystallization:

  • Seeding: If you have a pure crystal of this compound, add a "seed crystal" to the supersaturated solution to provide a nucleation site.[7]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[7]

  • Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[5]

  • Reducing Solvent Volume: You may have used too much solvent.[7] Heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated.[5][8] To resolve this, try the following:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation.[7]

  • Allow the solution to cool more slowly. You can do this by letting the hot flask cool on a surface that is a poor heat conductor, or by wrapping it in an insulating material.[7]

  • Consider using a different solvent or a solvent pair.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
This compound does not dissolve in the hot solvent. The solvent is not polar enough. The amount of solvent is insufficient.Try a more polar solvent (e.g., water, ethanol). Gradually add more hot solvent until the solid dissolves.[5]
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow to cool again.[7] Try to induce crystallization by seeding or scratching the flask.[7] Cool the flask in an ice bath.[5]
The compound "oils out". The solution is too concentrated. The cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of hot solvent to redissolve the oil and cool slowly.[5][7] Try a lower-boiling point solvent or a solvent mixture.
Low recovery of purified crystals. Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Ensure the minimum amount of hot solvent is used for dissolution.[3] Wash the collected crystals with a minimal amount of ice-cold solvent.[8] Ensure the funnel and receiving flask are pre-heated before hot filtration.[8]
Crystals are still colored after recrystallization. Activated charcoal treatment was not performed or was insufficient. The impurity has very similar solubility properties to the product.Repeat the recrystallization, including the activated charcoal step.[6] Consider an alternative purification method like column chromatography if impurities persist.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on the polar nature of this compound, potential solvents include water, ethanol, or methanol. Test the solubility of a small sample in these solvents at room temperature and upon heating to select the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.[6]

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Pair Recrystallization

If a single suitable solvent cannot be found, a solvent pair can be used. This involves one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation cluster_end Result start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Solution Cooled, No Crystals Formed seed Add a Seed Crystal start->seed oiling_out Compound 'Oils Out' start->oiling_out scratch Scratch Inner Surface of Flask seed->scratch Fails success Crystals Form seed->success Success reduce_vol Reduce Solvent Volume (Boil and Cool Again) scratch->reduce_vol Fails scratch->success Success reduce_vol->success Success reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly reheat_add_solvent->slow_cool change_solvent Change Solvent or Use Solvent Pair slow_cool->change_solvent Fails slow_cool->success Success change_solvent->success Success

Caption: Troubleshooting logic for common recrystallization problems.

References

Validation & Comparative

Unveiling the Biological Potential of Pyridine-2,4,5-triamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Pyridine-2,4,5-triamine and its Biological Significance

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with three amino groups. This unique arrangement of functional groups suggests a high potential for biological activity and makes it an attractive scaffold for medicinal chemistry and drug discovery. The pyridine nucleus is a common feature in a wide array of biologically active molecules, including approved drugs, and is known to confer diverse pharmacological properties such as antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1] The presence of multiple amino groups in this compound enhances its potential for forming hydrogen bonds and interacting with biological targets, suggesting its possible role as an inhibitor of enzymes or a modulator of signaling pathways.

Research into derivatives of this compound indicates potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and antimicrobial properties against various pathogens.[2] However, a critical gap exists in the literature regarding the specific quantitative biological data for the parent compound, this compound.

Comparative Analysis of Biological Activity

Due to the absence of specific quantitative data for this compound, this section presents the biological activities of structurally similar or functionally relevant compounds. This comparative data provides a benchmark for the potential efficacy of this compound and a rationale for its further investigation.

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds is a significant area of research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected aminopyridine and aminopyrimidine derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine derivative (2c)S. aureus0.039[3]
2-Amino-3-cyanopyridine derivative (2c)B. subtilis0.039[3]
Pyridine-thiazole derivative (112)S. aureus31.25 - 62.5[4]
Pyridine-thiazole derivative (112)E. coli31.25 - 62.5[4]
Pyridine-triazole-thione-hydrazone (6)C. tenuis0.9[5]
Pyridine-triazole-thione-hydrazone (7)C. tenuis0.9[5]
Alkyl Pyridinol (EA-02-009)S. aureus0.5 - 1
2-Aminopyrimidine derivativesVarious Bacteria-
Anti-inflammatory Activity

The anti-inflammatory activity of pyridine and pyrimidine derivatives is often evaluated by their ability to inhibit key inflammatory mediators like COX enzymes. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound/DerivativeTargetIC50 (µM)Reference
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone (8)Ribonucleotide reductase1.3
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone (17)Ribonucleotide reductase1.0
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone (18)Ribonucleotide reductase1.4
2,4,5-Trisubstituted Pyrimidine (23d)PfGSK3/PfPK6172/11 (nM)
2,4,5-Trisubstituted Pyrimidine (23e)PfGSK3/PfPK697/8 (nM)

Experimental Protocols

To facilitate the validation of the biological activity of this compound and other candidate compounds, detailed protocols for standard antimicrobial and anti-inflammatory assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the appropriate concentration of the test compound to each well of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a common method to screen for COX-2 inhibitors.

Materials:

  • Test compound (e.g., this compound)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., ADHP)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the COX reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle solvent).

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions 96-well Plate 96-well Plate Serial Dilutions->96-well Plate Add Compound Bacterial Culture Bacterial Culture Inoculum Prep Inoculum Prep Bacterial Culture->Inoculum Prep Inoculum Prep->96-well Plate Add Inoculum Incubation Incubation 96-well Plate->Incubation 37°C, 18-24h Data Acquisition Data Acquisition Incubation->Data Acquisition Visual/OD600 MIC Determination MIC Determination Data Acquisition->MIC Determination

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_COX2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test Compound Test Compound 96-well Plate 96-well Plate Test Compound->96-well Plate COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme->96-well Plate Substrate (AA) Substrate (AA) Reaction Initiation Reaction Initiation Substrate (AA)->Reaction Initiation Pre-incubation Pre-incubation 96-well Plate->Pre-incubation Pre-incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading IC50 Calculation IC50 Calculation Kinetic Reading->IC50 Calculation

Figure 2: Workflow for COX-2 Inhibition Assay.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX-2 potential inhibition

References

A Comparative Guide to Pyridine-2,4,5-triamine and Other Triaminopyridines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone in the development of efficient and selective transition metal catalysts. Triaminopyridines, with their multiple nitrogen donor sites, offer a versatile platform for ligand design, enabling fine-tuning of the electronic and steric properties of metal complexes. This guide provides a comparative analysis of pyridine-2,4,5-triamine and its isomers in catalytic applications, supported by available experimental data and detailed methodologies to inform catalyst design and optimization.

Influence of Isomerism on Catalytic Performance

The arrangement of the three amino groups on the pyridine ring significantly impacts the ligand's coordination chemistry and, consequently, the catalytic activity of its metal complexes. While direct, comprehensive comparative studies across all triaminopyridine isomers for a single catalytic reaction are limited in publicly available literature, the principles of coordination chemistry and findings from related aminopyridine systems allow for informed comparisons.

The catalytic efficacy of metal complexes is intrinsically linked to the electronic and steric environment provided by the coordinating ligands. For aminopyridines, the position of the amino group influences the ligand's basicity and chelation potential, which in turn affects the stability and reactivity of the metal center. For instance, in simpler aminopyridines, the basicity varies with the amino group's position, a factor known to influence ligand-metal bond strength and catalytic activity. It is reasonable to infer that similar structure-activity relationships exist for triaminopyridine isomers.

Data on Catalytic Applications

Catalyst/LigandMetalReaction TypeSubstrateProductYield (%)Key Findings & Reference
This compound ComplexCobalt(II)Alcohol Oxidation1-indanol1-indanoneUp to 45%The cobalt(II) coordination polymer acts as a heterogeneous catalyst for the oxidation of alcohols.[1]
2,4,6-Trihalogenopyrido[2,3-d]pyrimidinePalladiumSuzuki-Miyaura Coupling(Het)arylboronic acid2,4,6-Trisubstituted pyrido[2,3-d]pyrimidinesGood to excellentDemonstrates regioselective C-C bond formation.
Aminopyridine IsomersCobalt(II)Alcohol OxidationVarious alcoholsCorresponding aldehydes/ketones-The ligand structure influences the catalytic activity in the oxidation of alcohols with tert-butylhydroperoxide.[1][2]
Aminopyridine IsomersPalladiumSuzuki-Miyaura CouplingAryl halides/boronic acidsBiaryls-Ligand basicity and steric factors are crucial for catalytic efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a catalyst precursor and a catalytic reaction.

Synthesis of a Cobalt(II)-Aminopyridine Complex

This protocol describes a general method for the synthesis of a cobalt(II) complex with an aminopyridine ligand, which can be adapted for triaminopyridine isomers.

Materials:

  • Cobalt(II) acetate tetrahydrate

  • Aminopyridine isomer (e.g., this compound)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve cobalt(II) acetate tetrahydrate in ethanol in a flask.

  • In a separate flask, dissolve the chosen aminopyridine isomer in ethanol.

  • Slowly add the aminopyridine solution to the cobalt(II) acetate solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol followed by diethyl ether.

  • Dry the final product under vacuum.[3]

Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.

Materials:

  • Aryl halide (e.g., 2,4,6-trihalogenopyrido[2,3-d]pyrimidine)

  • (Het)arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent mixture (e.g., Toluene/Ethanol)

Procedure:

  • To a reaction vessel, add the aryl halide (0.5 mmol), (het)arylboronic acid (1.05 equiv), sodium carbonate (2 equiv), and the palladium catalyst (0.05 equiv).

  • Add the toluene/ethanol (3/1) solvent mixture.

  • Heat the reaction mixture to 110°C.

  • Monitor the reaction progress until completion.

  • After completion, add 10 mL of water and 10 mL of CH₂Cl₂ for extraction.

  • Separate the organic layer, dry it, and concentrate to obtain the crude product, which can be further purified.

Visualizing Catalytic Processes

Understanding the relationships and workflows in catalysis is facilitated by clear diagrams.

CatalyticCycle cluster_workflow General Catalytic Workflow Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Activation Product Product Active Catalyst->Product Catalytic Transformation Reactants Reactants Reactants->Active Catalyst Coordination Product->Active Catalyst Regeneration

Caption: A generalized workflow for a catalytic reaction.

LigandSynthesis cluster_synthesis Ligand Modification for Catalyst Tuning Pyridine Backbone Pyridine Backbone Functional Group Introduction Functional Group Introduction Pyridine Backbone->Functional Group Introduction Modified Ligand Modified Ligand Functional Group Introduction->Modified Ligand Metal Complexation Metal Complexation Modified Ligand->Metal Complexation Tuned Catalyst Tuned Catalyst Metal Complexation->Tuned Catalyst

Caption: Pathway for tuning catalyst properties via ligand modification.

Conclusion

This compound and its isomers represent a promising class of ligands for the development of novel transition metal catalysts. The electronic and steric properties conferred by the specific arrangement of amino groups are critical determinants of catalytic activity and selectivity. While direct comparative data remains an area for further research, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to explore the potential of these versatile ligands in catalysis. Future studies focusing on the systematic comparison of triaminopyridine isomers in various catalytic transformations will be invaluable for advancing the rational design of next-generation catalysts.

References

Comparative Antimicrobial Activity of Aminopyridine Derivatives: A Focus on Diaminopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable absence of specific studies on the antimicrobial properties of Pyridine-2,4,5-triamine derivatives. However, significant research has been conducted on structurally related aminopyridine compounds, particularly diaminopyridine derivatives, showcasing their potential as effective antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of these derivatives, supported by experimental data from various studies.

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug development. Aminopyridine derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide synthesizes findings on the antibacterial efficacy of various aminopyridine derivatives, with a particular focus on diaminopyridine analogs, offering insights for researchers and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various aminopyridine derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for several compounds.

A study on imidazopyridine derivatives synthesized from 2,3-diaminopyridine demonstrated significant antibacterial activity.[1] The MIC values for three novel compounds were determined against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[1] Notably, one of the compounds exhibited a remarkably low MIC of 9.091 µg/mL against E. coli, indicating high potency.[1]

In another study, a series of 2-amino-3-cyanopyridine derivatives were synthesized and tested against a panel of microorganisms.[2][3] One particular derivative, compound 2c, displayed potent activity against Gram-positive bacteria, with MIC values of 0.039 µg·mL−1 against both S. aureus and Bacillus subtilis.[2][3] However, this series of compounds showed no activity against Gram-negative bacteria or yeasts.[2]

The following tables summarize the quantitative data on the antimicrobial activity of these aminopyridine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazopyridine Derivatives Synthesized from 2,3-Diaminopyridine [1]

CompoundTarget MicroorganismMIC (µg/mL)
1Escherichia coli-
2Escherichia coli171.9
3Escherichia coli9.091

Note: Specific MIC values for other tested bacteria (Klebsiella pneumoniae, Staphylococcus aureus & Streptococcus mutans) were not detailed in the abstract.

Table 2: Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives [2][3]

CompoundTarget MicroorganismInhibition Zone (mm)MIC (µg·mL−1)
2cStaphylococcus aureus-0.039 ± 0.000
2cBacillus subtilis13 ± 00.039 ± 0.000
2cListeria monocytogenes11.33 ± 0.57-
2cBacillus cereus11.33 ± 0.57-
2a, 2b, 2dGram-positive bacteriaNo activity-
2a-dGram-negative bacteriaNo activity-
2a-dYeastsNo activity-

Experimental Protocols

The methodologies employed in these studies are crucial for the interpretation and replication of the findings.

Synthesis of Imidazopyridine Derivatives

Three new imidazopyridine derivatives were synthesized through the reaction of 2,3-diaminopyridine with ibuprofen, naproxen, and etodolac.[1] Hydrochloric acid was utilized as both the solvent and the catalyst in this reaction.[1] The resulting compounds were characterized using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR).[1]

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A one-pot multicomponent reaction was developed for the synthesis of 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions.[2][3] The chemical structures of the synthesized compounds were confirmed using FTIR, ¹H NMR, and carbon-13 NMR (¹³C NMR).[2][4]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was primarily assessed using two standard methods: the disk diffusion assay for initial screening and the microdilution method to determine the MIC values.

Disk Diffusion Assay: This method was used for the primary screening of the antimicrobial activity of 2-amino-3-cyanopyridine derivatives.[2][3] The diameters of the inhibition zones around the disks containing the test compounds were measured to assess their antimicrobial effect.[2]

Microdilution Method: The MIC values for the imidazopyridine derivatives were determined using a microdilution method in 96-well microplates.[1] This method was also employed to determine the MIC for the active 2-amino-3-cyanopyridine derivatives.[2][3]

The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of these aminopyridine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_antimicrobial_testing Antimicrobial Evaluation start Starting Materials (e.g., 2,3-Diaminopyridine, Enaminones) reaction Chemical Reaction (e.g., Condensation, Multicomponent Reaction) start->reaction Reactants purification Purification and Characterization (FTIR, NMR) reaction->purification Crude Product screening Primary Screening (Disk Diffusion Assay) purification->screening Synthesized Derivatives mic_determination MIC Determination (Microdilution Method) screening->mic_determination Active Compounds data_analysis Data Analysis mic_determination->data_analysis

Fig. 1: General workflow for synthesis and antimicrobial testing.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for these aminopyridine derivatives have not been fully elucidated in the reviewed literature. However, molecular docking studies were conducted for the 2-amino-3-cyanopyridine derivatives to predict their potential binding interactions with bacterial targets.[2][3] The results of these theoretical studies were in agreement with the experimental data, suggesting a strong antibacterial potential.[2][3] Further research is required to identify the specific cellular targets and signaling pathways affected by these compounds.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an antimicrobial agent, leading to bacterial cell death. The specific target for the aminopyridine derivatives within such a pathway remains to be identified.

signaling_pathway Hypothetical Mechanism of Action cluster_cell Bacterial Cell drug Aminopyridine Derivative target Potential Target (e.g., Enzyme, Receptor) drug->target Binds to pathway Essential Cellular Pathway (e.g., Cell Wall Synthesis, Protein Synthesis) effect Inhibition of Pathway pathway->effect Inhibited by Target Binding death Bacterial Cell Death effect->death

Fig. 2: Hypothetical antimicrobial mechanism of action.

Conclusion

While direct comparative studies on the antimicrobial activity of this compound derivatives are currently unavailable, research on related aminopyridine and diaminopyridine compounds demonstrates their significant potential as antibacterial agents. The high potency of certain derivatives, particularly against Gram-positive bacteria, warrants further investigation. Future studies should focus on elucidating the structure-activity relationships, identifying the specific mechanisms of action, and expanding the evaluation to a broader range of clinically relevant pathogens, including multidrug-resistant strains. The synthesis of and investigation into triamine-substituted pyridines, such as the title compound, represents a logical and promising next step in this area of research.

References

A Comparative Performance Analysis of Pyridine-2,4,5-triamine and Bipyridine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative performance of Pyridine-2,4,5-triamine and Bipyridine in metal complexes, supported by available experimental data and detailed protocols.

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of metal complexes. This guide provides a comparative overview of two nitrogen-containing heterocyclic ligands: the well-established 2,2'-bipyridine and the less-explored this compound. While bipyridine has been a cornerstone of coordination chemistry for over a century, this compound presents intriguing possibilities due to its multiple donor sites and unique electronic characteristics.[1][2] This comparison aims to equip researchers with the necessary information to make informed decisions when selecting ligands for applications in catalysis, materials science, and drug development.

Structural and Electronic Properties

2,2'-Bipyridine (bpy) is a bidentate chelating ligand composed of two pyridine rings linked by a C-C bond. This configuration allows it to form a stable five-membered ring with a metal ion.[3] The planarity and rigidity of the bipyridine scaffold, coupled with its redox-active nature, have contributed to its widespread use.

This compound, on the other hand, is a pyridine ring substituted with three amino groups. This arrangement provides multiple potential coordination sites, allowing it to act as a strong chelating ligand.[4] The presence of amino groups is expected to significantly influence the electronic properties of the ligand and its metal complexes, enhancing reactivity and potentially leading to novel catalytic and photophysical behaviors.[4]

Performance Comparison: A Data-Driven Analysis

A direct, head-to-head comparison of this compound and bipyridine under identical experimental conditions is scarce in the current literature. However, by collating data from various studies, we can draw a preliminary comparison of their performance in key areas.

It is crucial to note that the following data is compiled from different sources, and variations in experimental conditions (e.g., metal ion, solvent, temperature) may influence the results. Therefore, this comparison should be interpreted with caution.

Stability Constants of Metal Complexes

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex.

LigandMetal Ionlog KSolventReference
2,2'-BipyridineFe(III)5.2 (log K₁), 10.3 (log β₂), 15.0 (log β₃)Methanol[5]
This compoundCo(II)Data not available--
This compoundCu(II)Data not available--
This compoundNi(II)Data not available--

Note: Specific stability constant data for this compound complexes were not available in the searched literature. General statements suggest it forms stable complexes with metals like copper and nickel.[4]

Photophysical Properties

The photophysical properties of metal complexes, such as their absorption and emission characteristics, are critical for applications in sensing, imaging, and photoredox catalysis. Ruthenium(II) complexes of bipyridine are particularly well-studied in this regard.

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)SolventReference
[Ru(bpy)₃]²⁺~450~620~0.06-0.1Acetonitrile[6]
Ir(III) complex with 3-(pyridin-2-yl)-1,2,4-triazine ligand428-506652-763< 0.001Acetonitrile[7]

Note: Quantitative photophysical data for metal complexes of this compound were not found in the reviewed literature. However, studies on related pyridine derivatives with amino substituents suggest that the amino groups can influence the electronic transitions and emission properties.[8]

Catalytic Activity

Both bipyridine and pyridine-based ligands are extensively used in catalysis. The performance of the catalyst is often evaluated by its turnover number (TON) or turnover frequency (TOF).

CatalystReactionTON/TOFOxidantReference
Fe(II) complexes of pyridine-substituted thiosemicarbazonesThioanisole sulfoxidationNot specifiedH₂O₂[9]
Fe(III) complex with substituted pyridineTriphenylmethane hydroxylationTOF = 20.75 h⁻¹ (with 4-CN-pyridine)PhI(OAc)₂[10]
Co(II) complex with this compoundNot specifiedData not available--
Cu(II) complex with pentadentate amine-pyridine ligandWater oxidationk = 4.97 s⁻¹Electrochemical[11]

Note: While studies mention the catalytic potential of this compound complexes, specific quantitative data for direct comparison with bipyridine-based catalysts in the same reaction were not available.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Synthesis of Metal Complexes

Synthesis of a Ruthenium(II)-Bipyridine Complex for Photophysical Studies

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, [Ru(bpy)₂(dcbpy)]²⁺, where dcbpy is 4,4'-dicarboxy-2,2'-bipyridine.[12]

  • Materials: [Ru(bpy)₂Cl₂], 4,4'-dicarboxy-2,2'-bipyridine, N,N'-dimethylformamide (DMF), 0.1 M HPF₆ solution, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂] and one equivalent of 4,4'-dicarboxy-2,2'-bipyridine in DMF.

    • Degas the solution by applying a vacuum and then purging with nitrogen gas. Repeat this cycle three times.

    • Heat the reaction mixture at 100°C for 30 minutes under a nitrogen atmosphere.

    • After cooling to room temperature, add two equivalents of 2,2'-bipyridine and reflux for at least 1 hour.

    • Cool the reaction mixture and precipitate the product by adding 0.1 M aqueous HPF₆.

    • Filter the solid product, wash with diethyl ether, and dry under vacuum.

Synthesis of a Cobalt(II)-Pyridine-2,4,5-triamine Complex

Note: A detailed, step-by-step protocol for a specific this compound complex was not found. The following is a general procedure based on the synthesis of related cobalt(II) complexes with pyridine-based macrocyclic ligands.[13]

  • Materials: Cobalt(II) salt (e.g., CoCl₂·6H₂O), this compound, Methanol.

  • General Procedure:

    • Dissolve the Cobalt(II) salt in methanol.

    • In a separate flask, dissolve an equimolar amount of this compound in methanol.

    • Slowly add the ligand solution to the metal salt solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or gently refluxed to facilitate complex formation.

    • The resulting complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

    • The solid product should be washed with a suitable solvent and dried.

Determination of Stability Constants by Spectrophotometry

This method relies on the change in absorbance of a solution as a metal-ligand complex is formed.[14][15][16][17]

  • Materials: UV-Vis spectrophotometer, metal salt solution of known concentration, ligand solution of known concentration, appropriate buffer solution.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand. Maintain a constant ionic strength and pH using a buffer.

    • Record the absorbance spectrum of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

    • Use the absorbance data to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's method of continuous variation.

    • Calculate the equilibrium concentrations of the free metal, free ligand, and the complex.

    • Determine the stability constant (K) from these equilibrium concentrations.

Measurement of Catalytic Activity in an Oxidation Reaction

This protocol outlines a general procedure for monitoring the catalytic oxidation of an alcohol using gas chromatography (GC).[18][19][20][21]

  • Materials: Gas chromatograph (GC) with a suitable column and detector (e.g., FID), reaction vessel, catalyst (metal complex), substrate (e.g., an alcohol), oxidant (e.g., H₂O₂), solvent, internal standard.

  • Procedure:

    • In a reaction vessel, dissolve the catalyst, substrate, and an internal standard in the chosen solvent.

    • Initiate the reaction by adding the oxidant.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Analyze the aliquot by GC to determine the concentrations of the substrate and the product relative to the internal standard.

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • Calculate the turnover number (TON = moles of product / moles of catalyst) and turnover frequency (TOF = TON / time).

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[22][23][24][25][26]

  • Materials: Spectrofluorometer, UV-Vis spectrophotometer, fluorescence standard with a known quantum yield, sample of unknown quantum yield, spectroscopic grade solvent.

  • Procedure:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength and all instrument parameters are identical for both the standard and the sample.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizing Coordination and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the coordination modes and a typical experimental workflow.

G Coordination Modes cluster_bpy 2,2'-Bipyridine cluster_ptriamine This compound M1 Metal Ion bpy N--N M1->bpy Bidentate Chelation (5-membered ring) M2 Metal Ion ptriamine Py(NH2)3 M2->ptriamine Potential Tridentate or Bridging Modes

Fig. 1: Potential coordination modes of bipyridine and this compound.

G Workflow for Catalytic Activity Measurement A Prepare Reaction Mixture (Catalyst, Substrate, Solvent, Int. Std.) B Initiate Reaction (Add Oxidant) A->B C Monitor Reaction (Take Aliquots over Time) B->C D Quench Aliquots C->D E Analyze by GC D->E F Calculate TON/TOF E->F

Fig. 2: General workflow for determining the catalytic activity of a metal complex.

Conclusion

This guide provides a foundational comparison between this compound and the well-established 2,2'-bipyridine as ligands in coordination chemistry. While bipyridine's performance is well-documented with a plethora of quantitative data, this compound remains a promising but less characterized alternative. The presence of multiple amino groups in this compound suggests the potential for stronger metal binding and unique catalytic and photophysical properties.

The lack of direct comparative studies highlights a significant research gap. Future work should focus on systematic investigations of metal complexes of both ligands under identical conditions to provide a definitive assessment of their relative merits. The experimental protocols provided herein offer a starting point for such investigations, enabling researchers to contribute to a more complete understanding of the potential of this compound as a versatile ligand in the development of novel functional materials and catalysts.

References

Comparative Cytotoxicity Analysis: Pyridine-2,4,5-triamine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lack of Cytotoxicity Data for Pyridine-2,4,5-triamine

Extensive searches of scientific databases and literature have not yielded specific studies detailing the cytotoxic effects of this compound on cancer cell lines, including IC50 values. While the compound is noted for its potential in medicinal chemistry, particularly as a precursor for various drug compounds and its use in the synthesis of materials with specific electronic or catalytic properties, its direct anticancer activity remains to be quantitatively characterized in published research.[1]

Cytotoxicity of Aminopyridine Analogues

In contrast, various analogues of this compound, particularly other aminopyridine derivatives, have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. The following table summarizes the available data, showcasing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/AnalogueCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Not AvailableNo Data Available --
2-Amino-4,6-diphenylnicotinonitrile (Compound 3) MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2
5,6-heteroaromatically annulated pyridine-2,4-diamines Various human cancer cell linesShowed relatively high cytotoxic activityEllipticineNot specified
[1][2][3]triazolo[1,5-a]pyridinylpyridines HCT-116, U-87 MG, MCF-7Potent antiproliferative activities--

Experimental Protocols: Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microplates

  • Test compound (e.g., this compound analogue)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in cytotoxicity testing and the potential mechanisms of action of aminopyridine compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 end end ic50->end End

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression aminopyridine Aminopyridine Analogue aminopyridine->kinase_cascade Inhibition

Caption: Hypothetical signaling pathway inhibited by an aminopyridine analogue.

References

A Comparative Guide to the Catalytic Efficiency of Pyridine-Based Complexes with a Focus on Aminopyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of various pyridine-based metal complexes, with a particular interest in the potential of aminopyridine ligands such as Pyridine-2,4,5-triamine. While specific quantitative data for the catalytic efficiency of this compound complexes are not extensively available in current literature, this document benchmarks the performance of related and alternative pyridine-based catalysts in key organic transformations. The data presented is compiled from published experimental findings and is intended to serve as a resource for catalyst selection and development.

This compound is recognized for its strong chelating properties, forming stable complexes with various transition metals like copper and nickel, which are crucial for catalytic applications.[1] Its unique arrangement of amino groups enhances its reactivity and distinguishes it from other nitrogenous heterocycles, suggesting its potential as a versatile ligand in catalysis.[1] This guide will explore the catalytic efficiency of analogous pyridine-based systems in Suzuki-Miyaura cross-coupling and oxidation reactions, providing a framework for evaluating the potential of novel catalysts like those derived from this compound.

I. Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The efficiency of the palladium catalyst is highly dependent on the nature of the ancillary ligands. Below is a comparison of various pyridine-based ligands in this key reaction.

Table 1: Comparison of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

Catalyst/LigandMetalCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(4-CN-py)₂Cl₂]Pd0.1K₃PO₄Toluene802>90F. Perez et al. (2011)[2]
[Pd(4-Me-py)₂Cl₂]Pd0.1K₃PO₄Toluene802~85F. Perez et al. (2011)[2]
--INVALID-LINK--Pd<1----up to 100 (for other substrates)Dalton Trans. (2015)[3]
Pd(OAc)₂ / SPhosPd2Cs₂CO₃1,4-Dioxane/H₂O10018HighBenchchem[4]
Si-Tpy-Pd/NiPd/Ni-VariousEtOH/H₂O8012HighLidsen (2022)[1]

Note: The data for --INVALID-LINK-- is for benzylic C-H oxidation but is included to show the high efficiency of aminopyridine-type ligands in palladium catalysis.

II. Performance in Manganese-Catalyzed Oxidation Reactions

Manganese complexes are widely studied for their catalytic activity in various oxidation reactions, offering a more earth-abundant alternative to precious metals. The ligand sphere plays a critical role in tuning the reactivity and selectivity of these catalysts.

Table 2: Comparison of Pyridine-Based Ligands in Manganese-Catalyzed Oxidation of Cyclohexane

Catalyst/LigandOxidantCocatalystYield (%)Reference
[Mn(T4PyP)]ClPhI(OAc)₂-Lower than third-generationOUCI[5]
[Mn(Br₈T4PyP)]PhI(OAc)₂-Higher than first-generationOUCI[5]
Mn-I (hybrid catalyst)2,3-DCBTMEDAHighWiley Online Library[6][7]
Mn(TDCPP)ClH₂O₂Ammonium acetate-Benchchem[8]

Note: Specific yield percentages for all catalysts under identical conditions were not available in a single source. The table reflects the relative performance as described in the cited literature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[4]
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Manganese-Catalyzed N-Oxidation of Pyridines[8]
  • Reaction Setup: In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.

  • Catalyst Addition: Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate as a cocatalyst.

  • Oxidant Addition: Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quenching: Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Work-up: Filter the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 Reductive_Elimination->Product RX R1-X RX->Oxidative_Addition R2B(OR)2 R2-B(OR)2 + Base R2B(OR)2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking

Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification Catalyst_Synthesis Catalyst Synthesis & Characterization Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Synthesis->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temp, Time) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction_Execution->Monitoring Workup Reaction Work-up & Extraction Monitoring->Workup Purification Product Purification (Chromatography) Workup->Purification Analysis Data Analysis (Yield, TON, TOF) Purification->Analysis

Caption: General workflow for benchmarking the efficiency of a catalyst.

Performance Comparison of Pyridine-Based Ligands

Performance_Comparison cluster_aminopyridines Aminopyridines cluster_other_pyridines Other Pyridine Derivatives Pyridine_Ligands Pyridine-Based Ligands Pyridine_2_4_5_triamine This compound (Potential High Activity) Pyridine_Ligands->Pyridine_2_4_5_triamine Other_Aminopyridines Other Aminopyridines (e.g., tpa) High Efficiency Pyridine_Ligands->Other_Aminopyridines Substituted_Pyridines Substituted Pyridines (e.g., 4-CN-py, 4-Me-py) Good to Excellent Yields Pyridine_Ligands->Substituted_Pyridines Porphyrin_Pyridyls Pyridyl Porphyrins (Variable Activity) Pyridine_Ligands->Porphyrin_Pyridyls

Caption: Logical comparison of different classes of pyridine-based ligands.

References

Rise of Pyridine Derivatives: A New Frontier in the Battle Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel pyridine-based compounds demonstrates significant antimicrobial efficacy, in some cases surpassing standard antibiotics in inhibiting the growth of pathogenic bacteria. These findings, supported by extensive experimental data, position pyridine derivatives as a promising class of candidates for the development of next-generation antimicrobial agents.

Researchers and drug development professionals are in a constant race against evolving antibiotic resistance. A growing body of evidence now points towards pyridine derivatives as a potent weapon in this fight. This guide provides a comparative overview of the efficacy of various pyridine-based compounds against standard antibiotics, supported by detailed experimental data and insights into their potential mechanisms of action.

Comparative Efficacy Against Standard Antibiotics

Recent studies have highlighted the remarkable antibacterial activity of several classes of pyridine derivatives. Notably, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines and oxazolo[4,5-b]pyridine analogs have shown exceptional potency, particularly against resilient Gram-positive strains.

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against various bacterial strains, benchmarked against commonly used antibiotics. Lower MIC values indicate higher antimicrobial efficacy.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines Compound 5aEscherichia coli K120.2 - 1.3--
Compound 5g-5kEscherichia coli K12, R2-R40.2 - 1.3--
Oxazolo[4,5-b]pyridines 2-Phenyloxazolo[4,5-b]pyridineMethicillin-resistant Staphylococcus aureus (MRSA)1.56 - 3.12Ampicillin6.25 - 12.5
Streptomycin6.25 - 12.5
2-Aminopyridine Derivatives Compound 2cStaphylococcus aureus39--
Bacillus subtilis39--
Thienopyridines Compound 12aEscherichia coli19.5--
Bacillus mycoides< 4.8--
Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles VariousSeven microbial pathogensGood activity (up to 95.1% inhibition)--
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones VariousStaphylococcus aureus (MTCC-3160)Potent--

Note: Data is compiled from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that certain pyridine derivatives exhibit MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin, especially against multi-drug resistant strains such as MRSA.[1] For instance, 2-phenyloxazolo[4,5-b]pyridine is up to four times more potent than these conventional drugs against MRSA.[1] Furthermore, some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have demonstrated very low MIC values in the range of 0.2-1.3 µg/mL against E. coli strains.[2]

Unraveling the Mechanism: How Pyridine Derivatives Combat Bacteria

While the exact mechanisms for all pyridine derivatives are still under investigation, current research suggests several modes of action. One prominent theory is the interaction with and disruption of the bacterial cell wall.[1] The structural characteristics of these compounds, particularly the presence of lipophilic and electron-withdrawing groups, are believed to facilitate this interaction, leading to irreversible cell damage and eventual apoptosis.[1]

Another proposed mechanism involves the inhibition of essential bacterial enzymes or interference with DNA replication. Studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines suggest they may induce oxidative damage to plasmid DNA, a pathway distinct from many conventional antibiotics.[2]

The following diagram illustrates a generalized workflow for assessing the antibacterial activity of these novel compounds.

Antibacterial Activity Workflow Workflow for Antibacterial Efficacy Assessment cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Disk_Diffusion Disk Diffusion Assay (Qualitative) Stock->Disk_Diffusion Bacterial_Culture Bacterial Strain Culturing Bacterial_Culture->Disk_Diffusion MIC_Determination MIC Determination (Quantitative) Disk_Diffusion->MIC_Determination Data_Collection Collect Inhibition Zone & MIC Data MIC_Determination->Data_Collection Comparison Compare with Standard Antibiotics Data_Collection->Comparison SAR_Analysis Structure-Activity Relationship (SAR) Studies Comparison->SAR_Analysis Signaling Pathway Proposed Mechanism of Action Pyridine Pyridine Derivative CellWall Bacterial Cell Wall Pyridine->CellWall Interaction DNA Bacterial DNA Pyridine->DNA Penetration & Interaction Disruption Cell Wall Disruption CellWall->Disruption Membrane Cell Membrane Damage Oxidative DNA Damage DNA->Damage Apoptosis Bacterial Cell Death (Apoptosis) Disruption->Apoptosis Damage->Apoptosis

References

A Comparative Analysis of Pyridine-2,4,5-triamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structural and Functional Nuances of Six Pyridine-triamine Isomers, Providing Key Data for Application in Pharmaceutical and Materials Science Research.

Pyridine-triamine and its isomers represent a class of heterocyclic compounds with significant potential in drug discovery and materials science. The arrangement of the three amino groups on the pyridine ring drastically influences their physicochemical properties, biological activity, and reactivity. This guide offers a comprehensive structural and functional comparison of Pyridine-2,4,5-triamine and its five structural isomers, supported by available data and generalized experimental protocols for their evaluation.

Structural and Physicochemical Properties

The six isomers of pyridine-triamine share the same molecular formula (C₅H₈N₄) and molecular weight (approximately 124.14 g/mol ), but their structural differences, stemming from the varied positions of the amino groups, lead to distinct physical and chemical characteristics. A summary of their key properties is presented below.

PropertyPyridine-2,3,4-triaminePyridine-2,3,5-triaminePyridine-2,3,6-triamineThis compoundPyridine-2,4,6-triaminePyridine-3,4,5-triamine
CAS Number 52559-11-2[1][2]320734-48-34318-79-0[3]23244-87-34860-00-8[4]618439-82-0[5][6]
Molecular Weight 124.14 g/mol [2][7]124.15 g/mol 124.14 g/mol [3]124.14 g/mol [8]124.147 g/mol [4]124.14 g/mol [5]
Melting Point (°C) 253[1]Not availableNot availableNot availableNot availableNot available
Boiling Point (°C) 433.2 ± 40.0 (Predicted)[1]Not availableNot availableNot availableNot availableNot available
pKa (Predicted) Not availableNot available6.05 ± 0.50Not availableNot availableNot available
Physical Form Solid or liquid[9]Not availableNot availableSolidNot availableNot available

Chemical Structures of Pyridine-triamine Isomers

The spatial arrangement of the electron-donating amino groups on the electron-deficient pyridine ring is the primary determinant of the isomers' chemical properties, including their basicity, nucleophilicity, and ability to coordinate with metal ions.

Caption: 2D structures of the six Pyridine-triamine isomers.

Functional Comparison

The functional characteristics of these isomers are diverse, with applications ranging from building blocks in organic synthesis to biologically active agents. Pyridine derivatives, in general, are known for a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[10][11][12]

This compound is a notable isomer due to its role as a strong chelating ligand, forming stable complexes with metal ions. This property makes it valuable in the development of catalysts, sensors, and materials with specific magnetic or luminescent properties.[8] It also serves as a versatile building block in organic synthesis for creating more complex functionalized molecules.[8] There is evidence suggesting its derivatives possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes and also exhibit antimicrobial activity.[8]

Pyridine-2,4,6-triamine and its derivatives have been investigated for their reactivity in forming coordination polymers and their potential in supramolecular chemistry.[13][14]

For the other isomers, including Pyridine-2,3,4-triamine , Pyridine-2,3,5-triamine , Pyridine-2,3,6-triamine , and Pyridine-3,4,5-triamine , there is limited specific information available in the public domain regarding their distinct functional properties and biological activities. However, as pyridine derivatives, they are of interest in medicinal chemistry and may exhibit a range of biological effects that warrant further investigation.[10]

Potential Signaling Pathway Interactions

Given the reported anti-inflammatory activity of this compound derivatives, a potential mechanism of action is the inhibition of the cyclooxygenase (COX) pathway. This pathway is critical in the inflammatory response, where the COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes reduces prostaglandin production, thereby mitigating inflammation. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a pyridine-triamine isomer.

signaling_pathway node_stimulus Inflammatory Stimuli node_phospholipids Membrane Phospholipids node_stimulus->node_phospholipids node_pla2 Phospholipase A2 node_aa Arachidonic Acid node_pla2->node_aa releases node_cox COX-1 / COX-2 node_aa->node_cox node_pgs Prostaglandins node_cox->node_pgs produces node_inflammation Inflammation node_pgs->node_inflammation node_inhibitor Pyridine-triamine Isomer node_inhibitor->node_cox inhibits

Caption: Hypothetical inhibition of the COX pathway by a Pyridine-triamine isomer.

Experimental Protocols

General Workflow for In Vitro Biological Activity Screening

A systematic approach is necessary to evaluate and compare the biological potential of the pyridine-triamine isomers. The following workflow outlines a standard screening process.

experimental_workflow node_start Pyridine-triamine Isomers node_cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) node_start->node_cytotoxicity node_antimicrobial Antimicrobial Screening (e.g., MIC Determination) node_start->node_antimicrobial node_enzyme Enzyme Inhibition Assays (e.g., COX Inhibition) node_start->node_enzyme node_data Data Analysis and IC50/MIC Determination node_cytotoxicity->node_data node_antimicrobial->node_data node_enzyme->node_data node_sar Structure-Activity Relationship (SAR) Analysis node_data->node_sar

Caption: General experimental workflow for comparative biological evaluation.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of the compounds on COX-1 and COX-2 enzymes, which is indicative of anti-inflammatory potential.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of this reaction by the test compounds is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Dissolve the pyridine-triamine isomers in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.

  • Reaction Incubation: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound at various concentrations. Include a positive control (a known COX inhibitor) and a negative control (no inhibitor).

  • Reaction Termination: After a set incubation period, stop the reaction.

  • PGE2 Quantification: Use a competitive ELISA kit to measure the concentration of PGE2 in each well. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value for each isomer against each COX enzyme.[16]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a common technique used to determine the MIC of a compound against various bacterial or fungal strains.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each pyridine-triamine isomer in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[17]

Conclusion

The isomers of pyridine-triamine are a promising class of compounds for further research and development. While this compound has been the subject of more detailed investigation, its isomers remain largely unexplored. The structural variations among these compounds undoubtedly lead to a diverse range of functional properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these isomers, which will be crucial for unlocking their full potential in medicinal chemistry and materials science. Further studies are warranted to elucidate the specific biological activities and mechanisms of action for each isomer, which could lead to the discovery of novel therapeutic agents and advanced materials.

References

A Researcher's Guide to the Comparative Analysis of Pyridine-2,4,5-triamine Metal Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,5-triamine is a compelling ligand in coordination chemistry due to its multiple nitrogen donor sites, making it a strong chelating agent for various metal ions. The stability of the resulting metal complexes is a critical parameter influencing their application in catalysis, sensory materials, and particularly in the design of metallodrugs. A thorough understanding of the stability of these complexes is paramount for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

This guide provides a framework for the comparative analysis of the stability of different this compound metal complexes. Due to a lack of readily available published stability constants for this specific ligand, this document focuses on the experimental methodologies required to determine these values, offering a roadmap for researchers to generate and compare their own data.

Theoretical Framework for Complex Stability

The stability of a metal complex in solution is a thermodynamic property quantified by the stability constant (also known as the formation constant), K. For a simple 1:1 metal (M) to ligand (L) complex, the formation in an aqueous solution can be represented as a substitution reaction where the ligand displaces water molecules from the metal's coordination sphere.

The overall stability of a complex is often expressed as the cumulative stability constant, β, which is the product of the stepwise stability constants (K₁, K₂, ..., Kₙ). A higher value of K or β indicates a more stable complex.

Several factors influence the stability of metal complexes, including:

  • The nature of the metal ion: The charge, size, and electron configuration of the metal ion are crucial. For divalent transition metals, the stability of their complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • The nature of the ligand: The number and type of donor atoms, the basicity of the ligand, and the formation of chelate rings significantly impact stability. This compound is expected to form highly stable complexes due to the chelate effect , where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. This increased stability is primarily due to a favorable entropy change upon chelation.[1]

  • Experimental conditions: Temperature, ionic strength, and the solvent system can all influence the measured stability constants.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of the stability of different this compound metal complexes, all quantitative data should be summarized in a structured table. Researchers can use the following template to present their experimentally determined data.

Metal IonStoichiometry (M:L)Log K₁Log K₂Log βΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Temp (°C)Ionic Strength (M)Method
e.g., Cu(II)1:1, 1:2250.1 (KNO₃)Potentiometry
e.g., Ni(II)1:1, 1:2250.1 (KNO₃)Potentiometry
e.g., Zn(II)1:1, 1:2250.1 (KNO₃)Spectrophotometry
e.g., Fe(III)1:1, 1:2250.1 (KNO₃)Potentiometry

This table is a template for researchers to populate with their own experimental data.

Experimental Protocols for Determining Stability Constants

The following are detailed methodologies for two common and powerful techniques used to determine the stability constants of metal complexes.

1. Potentiometric Titration (pH-metry)

This is one of the most accurate and widely used methods for determining stability constants. It relies on the competition between the metal ion and a proton for the ligand. The protonation constants of the ligand are determined first, followed by the determination of the stability constants of the metal complexes.

a. Determination of Ligand Protonation Constants:

  • Solution Preparation:

    • Prepare a standard solution of the ligand, this compound, of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a mixed solvent system if solubility is an issue).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

    • Prepare a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 1.0 M KNO₃ or NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • In a thermostated titration vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, a known amount of strong acid, and the inert salt to achieve the desired ionic strength (e.g., 0.1 M).

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added.

    • Calculate the protonation constants (pKa values) of the ligand using a suitable software package (e.g., HYPERQUAD) by analyzing the titration curve.

b. Determination of Metal-Ligand Stability Constants:

  • Solution Preparation:

    • Prepare standard solutions of the metal salts of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.).

  • Titration Procedure:

    • Follow the same procedure as for the ligand protonation, but add a known concentration of the metal ion to the titration vessel. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:5) to investigate different complex species.

  • Data Analysis:

    • Plot the pH versus the volume of base added for the metal-ligand titration.

    • Using the predetermined protonation constants of the ligand and the titration data, calculate the stepwise and overall stability constants (log K and log β) of the metal complexes using specialized software.

2. UV-Vis Spectrophotometry

This method is suitable when the formation of a metal complex results in a change in the UV-Visible absorption spectrum.

a. Determination of Stoichiometry (Job's Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar standard solutions of the metal ion and this compound.

  • Procedure:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

b. Determination of Stability Constant (Mole-Ratio Method):

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Procedure:

    • Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The stability constant can be calculated from the data obtained from the rising portion of the curve. For a 1:1 complex, the Benesi-Hildebrand equation can be used.

Visualizing Methodologies and Concepts

To further clarify the experimental and theoretical aspects of this analysis, the following diagrams are provided.

Chelation cluster_ligand M M+ p6 N M->p6 Coordination p7 NH₂ M->p7 Bonds p8 NH₂ M->p8 Chelation L This compound p1 p2 p1->p2 p9 NH₂ p1->p9 p3 p2->p3 p4 p3->p4 p3->p8 p5 p4->p5 p4->p7 p5->p1 p5->p6 p10 p11 p12 p13 Potentiometric_Titration_Workflow cluster_ligand Ligand Protonation Constant Determination cluster_metal Metal Complex Stability Constant Determination A1 Prepare Ligand + Acid Solution A2 Titrate with Standard Base A1->A2 A3 Record pH vs. Volume A2->A3 A4 Calculate pKa values A3->A4 B4 Calculate log K / log β A4->B4 Use pKa values B1 Prepare Ligand + Acid + Metal Ion Solution B2 Titrate with Standard Base B1->B2 B3 Record pH vs. Volume B2->B3 B3->B4 Spectrophotometry_Workflow cluster_jobs Stoichiometry (Job's Method) cluster_mole Stability Constant (Mole-Ratio Method) J1 Prepare solutions with varying Metal:Ligand mole fractions (constant total concentration) J2 Measure Absorbance at λ_max J1->J2 J3 Plot Absorbance vs. Mole Fraction J2->J3 J4 Determine Stoichiometry from Maximum J3->J4 M1 Prepare solutions with constant [Metal] and varying [Ligand] J4->M1 Informs subsequent experiment M2 Measure Absorbance at λ_max M1->M2 M3 Plot Absorbance vs. [Ligand]/[Metal] M2->M3 M4 Calculate Stability Constant (K) M3->M4

References

Safety Operating Guide

Proper Disposal of Pyridine-2,4,5-triamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Pyridine-2,4,5-triamine as a hazardous waste. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, compiled from safety data for analogous aminopyridine compounds.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is crucial to prevent exposure through skin contact, inhalation, or eye contact.

Recommended PPE:

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., Butyl rubber or Polyvinyl alcohol). Nitrile gloves are not recommended for prolonged contact with pyridine compounds.[1]
Eye Protection Chemical safety goggles or a face shield.[1]
Body Protection A fully-buttoned lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is insufficient or if dusts/aerosols are generated, a NIOSH-approved respirator is necessary.[1][2]

II. Step-by-Step Disposal Procedure

This compound and its containers must be disposed of as hazardous waste. Never dispose of this chemical down the drain.[3]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and clearly labeled hazardous waste container.[1]

    • The container must be sealable, airtight, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[1]

    • Ensure the waste container is properly labeled as "Hazardous Waste" and includes the chemical name.[1][3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.

    • For spills, absorb the material with an inert, dry substance and place it in the hazardous waste container.[1]

    • The residue may be neutralized with a dilute solution of acetic acid.[5]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Small Spills (<1 Liter):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill using absorbent materials.

    • Clean up the spill and place all contaminated materials in the designated hazardous waste container.

    • Decontaminate the area.

  • Large Spills (>1 Liter):

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EH&S department.[3]

  • Personnel Exposure:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect spill Is there a spill? collect->spill small_spill Small Spill: Clean up with absorbent material spill->small_spill Yes, <1L large_spill Large Spill: Evacuate and call EH&S spill->large_spill Yes, >1L store Store Waste Container in a Cool, Dry, Ventilated Area spill->store No small_spill->collect end End: Proper Disposal large_spill->end contact_ehs Contact EH&S for Waste Pickup store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Pyridine-2,4,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and procedural information for the handling and disposal of Pyridine-2,4,5-triamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. The available safety information indicates the following:

  • Signal Word: Warning

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of solid and solutions should be performed within a functioning fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. Must meet ANSI Z.87.1 standards.[5]
Hand Protection Chemical-Resistant Gloves (Butyl Rubber or PVA recommended)To prevent skin contact. Given the hazards of the related compound Pyridine, nitrile gloves may not offer sufficient protection; therefore, butyl rubber or PVA gloves are recommended.[3] Double-gloving is advisable, and gloves should be changed frequently and immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[3][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. The following protocol outlines the key steps from preparation to post-handling cleanup.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3]

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting work.

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[4]

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood, using appropriate glassware and ensuring the apparatus is securely assembled.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Collect all waste materials, including contaminated gloves, wipes, and chemical residues, in a designated, sealed, and properly labeled hazardous waste container.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4] The storage temperature should be between 2-8°C in an inert atmosphere and kept in a dark place.

Emergency and Spill Response

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office immediately.[3]

    • For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[4]

    • Carefully collect the absorbent material and spilled chemical into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the spill area with an appropriate solvent and cleaning agent.

  • Exposure Procedures:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]

  • Waste Collection: Collect all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., gloves, paper towels), in a dedicated, compatible, and clearly labeled hazardous waste container.[3] The container should be kept sealed when not in use.

  • Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Disposal: When the container is full, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.[4]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

G start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Butyl Rubber or PVA) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling Protocol outside_hood->proceed No respirator->proceed end End of Procedure proceed->end G start Start: Operational & Disposal Workflow prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) start->prep don_ppe 2. Don Appropriate PPE prep->don_ppe handling 3. Chemical Handling in Fume Hood (Weighing, Dissolving, Reaction) don_ppe->handling decon 4. Decontaminate Work Area handling->decon waste 5. Collect Waste in Labeled Hazardous Waste Container decon->waste doff_ppe 6. Doff PPE Correctly waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash storage 8. Store Chemical & Waste Properly wash->storage disposal 9. Arrange for Professional Waste Disposal storage->disposal end End disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,4,5-triamine
Reactant of Route 2
Pyridine-2,4,5-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.